5-Benzyl-5-azaspiro[3.5]nonan-8-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAHKSWRMSWVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Benzyl-5-azaspiro[3.5]nonan-8-one: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Benzyl-5-azaspiro[3.5]nonan-8-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. We delve into its unique chemical structure, propose a robust synthetic pathway, and detail its expected analytical and spectroscopic characteristics. Furthermore, this guide explores the burgeoning applications of the azaspiro[3.5]nonane core in contemporary drug discovery, highlighting its role as a privileged scaffold in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this promising molecular architecture.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as particularly valuable motifs.[1] Their inherent rigidity and three-dimensionality offer a distinct advantage over traditional flat, aromatic structures, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets.[1]
The azaspiro[3.5]nonane framework, a spirocyclic system comprising a cyclobutane and a piperidine ring, represents a privileged scaffold in modern drug discovery.[2][3] Its unique topology allows for the exploration of novel chemical space, often leading to compounds with improved solubility, metabolic stability, and reduced off-target effects.[1][4] This guide focuses on a specific, synthetically accessible derivative, this compound, and provides a detailed exploration of its chemical attributes and potential applications.
Chemical Structure and Properties
This compound is a spirocyclic amine featuring a central 5-azaspiro[3.5]nonane core. The nitrogen atom at the 5-position is protected with a benzyl group, a common strategy in medicinal chemistry to modulate basicity and introduce a lipophilic moiety. The ketone functionality at the 8-position of the piperidine ring offers a valuable handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets.
Below is a visualization of the chemical structure:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Azaspiro[3.5]nonan-8-ol
The synthesis of the core azaspiro[3.5]nonane ring system can be achieved through various routes, with a [3+2] cycloaddition reaction being a common and efficient method for constructing such spirocycles. This would be followed by a reduction step to yield the corresponding alcohol, 5-azaspiro[3.5]nonan-8-ol.
Step 2: N-Benzylation
The secondary amine of 5-azaspiro[3.5]nonan-8-ol can be readily benzylated using standard conditions.
Protocol: N-Benzylation of 5-Azaspiro[3.5]nonan-8-ol
-
Dissolution: Dissolve 5-azaspiro[3.5]nonan-8-ol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.
-
Benzylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-Benzyl-5-azaspiro[3.5]nonan-8-ol, can be purified by column chromatography on silica gel.
Causality: The use of an aprotic solvent prevents unwanted side reactions with the solvent. The base is crucial for deprotonating the secondary amine, thereby activating it for nucleophilic attack on the electrophilic benzyl bromide.
Step 3: Oxidation to this compound
The final step involves the oxidation of the secondary alcohol to the corresponding ketone. Mild oxidation conditions are preferred to avoid over-oxidation or side reactions. The Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation are two excellent choices for this transformation. [5][6][7][8][9][10] Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolution: Dissolve 5-Benzyl-5-azaspiro[3.5]nonan-8-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) portion-wise to the solution at room temperature. [6][8]3. Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring completion by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Stir the biphasic mixture vigorously for 15-20 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Causality: DMP is a mild and selective oxidizing agent for primary and secondary alcohols, functioning well at room temperature and neutral pH. [8][9]The sodium thiosulfate quench is necessary to reduce the excess periodinane reagent.
Protocol: Swern Oxidation
-
Activator Preparation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. [5][7][11]3. Alcohol Addition: After stirring for 15 minutes, add a solution of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol (1.0 eq.) in DCM dropwise.
-
Base Addition: Stir the mixture for 30-60 minutes at -78 °C, then add triethylamine (TEA, 5.0 eq.) dropwise.
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Work-up and Purification: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality: The Sworn oxidation is another mild and highly effective method that avoids the use of heavy metals. [11][12]The low temperature is critical for the stability of the reactive intermediates. The triethylamine acts as a non-nucleophilic base to facilitate the final elimination step.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are expected:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (benzyl group): Multiplet in the range of δ 7.2-7.4 ppm (5H). [13] - Benzylic protons (-CH₂-Ph): Singlet around δ 3.5-3.7 ppm (2H). [14][15] - Piperidine ring protons: Complex multiplets in the aliphatic region (δ 2.0-3.0 ppm). - Cyclobutane ring protons: Multiplets in the range of δ 1.8-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): Signal in the range of δ 205-215 ppm. [16][17][18][19] - Aromatic carbons (benzyl group): Signals between δ 127-138 ppm. - Benzylic carbon (-CH₂-Ph): Signal around δ 60-65 ppm. - Spiro carbon: Quaternary carbon signal around δ 40-50 ppm. - Piperidine and cyclobutane carbons: Signals in the aliphatic region (δ 20-60 ppm). [20] |
| IR Spectroscopy | - C=O stretch (ketone): Strong, sharp absorption band around 1710-1725 cm⁻¹. [21][22][23][24] - C-N stretch: Medium absorption band around 1100-1200 cm⁻¹. - Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹. - Aliphatic C-H stretch: Medium to strong bands just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): Peak at m/z = 229. - Major fragmentation peaks: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), and other fragments resulting from the cleavage of the spirocyclic ring system. [25][26][27][28][29][30][31][32] |
Applications in Drug Discovery
The 5-azaspiro[3.5]nonane scaffold is a versatile building block in the design of novel therapeutic agents, with derivatives showing promise in a range of disease areas.
Central Nervous System (CNS) Disorders
The rigid, three-dimensional nature of the azaspiro[3.5]nonane core makes it an attractive scaffold for CNS-targeting drugs. Its ability to present substituents in well-defined spatial orientations can lead to enhanced selectivity for specific receptor subtypes. Derivatives of related oxa-azaspiro compounds have been investigated as triple re-uptake inhibitors, suggesting potential applications in the treatment of depression and other mood disorders. [33]
Metabolic Diseases
Novel 7-azaspiro[3.5]nonane derivatives have been successfully developed as potent GPR119 agonists. [34]GPR119 is a G-protein coupled receptor that plays a role in glucose homeostasis, making it a promising target for the treatment of type 2 diabetes. The spirocyclic core was instrumental in achieving a desirable pharmacokinetic profile and potent in vivo efficacy. [34]
Oncology
In the field of oncology, spirocyclic scaffolds are being explored to develop potent and selective kinase inhibitors. For instance, azaspirocyclic pyrazoles have been identified as selective inhibitors of the G2019S-LRRK2 kinase, a target implicated in Parkinson's disease and potentially in certain cancers. [35]
Infectious Diseases
Recent research has highlighted the potential of diazaspiro[3.5]nonane scaffolds in the development of novel antimycobacterial agents. [36]These compounds have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, demonstrating the utility of this scaffold in combating infectious diseases.
Conclusion
This compound represents a valuable and synthetically accessible building block for the exploration of new chemical space in drug discovery. Its rigid, three-dimensional structure, combined with the versatility of the ketone functionality, provides a powerful platform for the design of novel therapeutic agents with potentially improved pharmacological properties. The proposed synthetic pathway offers a practical approach to access this and related compounds, paving the way for further investigation into their biological activities across a range of therapeutic areas. The continued exploration of the azaspiro[3.5]nonane scaffold is expected to yield a new generation of innovative medicines.
References
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
- Swern oxid
- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis.
- Dess–Martin periodinane (DMP)
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- Byproducts Produced in Swern Oxid
- Dess-Martin Oxid
- 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax. (2023-09-20).
- Swern Oxid
- Dess–Martin oxid
- Swern Oxid
- Dess-Martin Oxid
- Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse. AiFChem. (2026-01-16).
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.. Semantic Scholar.
- Benzylamine | C6H5CH2NH2. PubChem.
- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2024-09-30).
- 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing.
- Benzylamine(100-46-9) MS spectrum. ChemicalBook.
- Benzylamine. the NIST WebBook - National Institute of Standards and Technology.
- N Benzyl 4 piperidone. mzCloud. (2018-11-29).
- The Infrared Absorption Spectra of Cyclic β-Ketoesters. nanopdf.com. (2020-08-04).
- Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. (2019-03-15).
- INFRARED SPECTROSCOPY. St.
-
An improved synthesis of 2-oxa-7-azaspiron[6][7]onane and analogs as novel reagents in medicinal chemistry | Request PDF. ResearchGate. (2025-08-06).
- N-Benzyl-4-piperidone. Cayman Chemical.
- Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Figshare. (2025-12-11).
- NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. chem.wisc.edu.
- CN116924967A - Preparation method of N-benzyl-4-piperidone.
- (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer). Transtutors. (2021-05-16).
- N-benzyl-4-piperidone (C12H15NO). PubChemLite.
- 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines | Request PDF.
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. epgp.inflibnet.ac.in.
- Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. PubMed. (2010-03-01).
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. (2018-05-01).
- (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. (2023-06-30).
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. (2021-11-30).
- Privileged Scaffolds in Drug Discovery and Medicinal Chemistry: Part II. Bentham Science.
- Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. PubMed. (2022-11-15).
- 13C NMR spectroscopy of some 20-ketopregnanes.
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- N-Benzylideneaniline(538-51-2) 1H NMR spectrum. ChemicalBook.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. (2021-12-01).
- 12.10: ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2020-05-30).
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benthamscience.com [benthamscience.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 14. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.uoi.gr [chem.uoi.gr]
- 21. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. spcmc.ac.in [spcmc.ac.in]
- 25. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Benzylamine(100-46-9) MS spectrum [chemicalbook.com]
- 29. Benzylamine [webbook.nist.gov]
- 30. mzCloud – N Benzyl 4 piperidone [mzcloud.org]
- 31. caymanchem.com [caymanchem.com]
- 32. PubChemLite - N-benzyl-4-piperidone (C12H15NO) [pubchemlite.lcsb.uni.lu]
- 33. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. acs.figshare.com [acs.figshare.com]
The 5-Azaspiro[3.5]nonan-8-one Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. The limitations of flat, aromatic structures have become increasingly apparent, leading to a paradigm shift towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling strategy to explore this expanded chemical space.[1][2] Their rigid, well-defined geometries offer a unique platform for the precise spatial arrangement of pharmacophoric elements, which can translate into improved potency, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the 5-azaspiro[3.5]nonan-8-one scaffold and its closely related, more extensively studied isomer, the 7-azaspiro[3.5]nonane core. For researchers, scientists, and drug development professionals, this document will serve as a comprehensive resource, detailing the synthesis, key properties, and therapeutic applications of this important structural motif. We will delve into the causality behind experimental choices and provide actionable protocols to empower your drug discovery programs.
Physicochemical Properties and Structural Features
The 5-azaspiro[3.5]nonan-8-one scaffold features a piperidine ring fused to a cyclobutane ring through a spirocyclic carbon atom. The presence of a ketone functionality on the cyclobutane ring and a secondary amine within the piperidine ring provides two key points for chemical modification and diversification.
While extensive experimental data for the specific 5-azaspiro[3.5]nonan-8-one is limited in publicly available literature, we can infer its properties from closely related structures and computational predictions. The PubChem entry for the corresponding alcohol, 5-azaspiro[3.5]nonan-8-ol, predicts an XlogP of 0.4, suggesting a favorable balance of lipophilicity for drug-like molecules.[3] The rigid nature of the spirocyclic system restricts conformational flexibility, which can be advantageous in reducing the entropic penalty upon binding to a biological target.
Table 1: Predicted Physicochemical Properties of 5-Azaspiro[3.5]nonan-8-ol
| Property | Predicted Value | Source |
| Molecular Formula | C8H15NO | PubChem[3] |
| Molecular Weight | 141.21 g/mol | PubChem[3] |
| XlogP | 0.4 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
Synthesis of the Azaspiro[3.5]nonane Core: A Strategic Overview
The synthesis of azaspiro[3.5]nonane scaffolds is a critical step in their utilization for drug discovery. Several synthetic strategies have been developed, with the choice of route often depending on the desired substitution pattern and the commercial availability of starting materials. A prevalent approach involves the construction of the spirocyclic core followed by functionalization.
A General Synthetic Approach to the 7-Azaspiro[3.5]nonane Core
A well-documented route to the 7-azaspiro[3.5]nonane core, a close and more studied isomer of our primary topic, has been reported in the context of developing GPR119 agonists.[4][5] This multi-step synthesis provides a foundational workflow that can be adapted for the synthesis of related azaspirocycles.
Sources
Unlocking 3D Space: A Technical Guide to Spiro[3.5]nonane-8-one Derivatives in Drug Discovery
Executive Summary
In the pursuit of novel chemical space, the spiro[3.5]nonane-8-one scaffold has emerged as a high-value pharmacophore. It offers a structural solution to the "flatland" problem of traditional aromatic-heavy drug design by introducing a rigid, sp³-rich core that projects substituents into defined, non-planar vectors. This guide details the structural properties, synthetic accessibility, and medicinal chemistry applications of this specific scaffold, providing researchers with the protocols necessary to integrate it into lead optimization campaigns.[1]
Part 1: Structural Anatomy & Chemical Space
The Geometry of Orthogonality
The spiro[3.5]nonane system consists of a four-membered cyclobutane ring fused to a six-membered cyclohexane ring at a single quaternary carbon (C5). The "8-one" designation places the ketone functionality at the position para to the spiro junction within the six-membered ring (using standard IUPAC numbering where the smaller ring is numbered 1–4).
-
Conformational Locking: Unlike 4-substituted cyclohexanones which can flip between chair conformers, the spiro-fusion at C5 anchors the cyclohexane ring, significantly increasing the energy barrier for ring inversion. This creates a predictable exit vector for substituents.
-
Vector Projection: The cyclobutane ring lies in a plane roughly perpendicular (approx. 90°) to the mean plane of the cyclohexane ring. This orthogonality allows for the exploration of binding pockets that are inaccessible to planar phenyl or standard piperidine analogs.
-
Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at what would otherwise be a vulnerable site, potentially extending half-life compared to non-spirocyclic analogs.
Numbering & Isomerism
Confusion often arises regarding the numbering of spirocycles. For this guide, we utilize the standard IUPAC convention:
-
Positions 1–3: Cyclobutane ring (excluding spiro carbon).
-
Position 4: The Spiro Carbon.
-
Positions 5–9: Cyclohexane ring.
-
Note: In this scheme, the position para to the spiro carbon is C7 . However, literature and vendor catalogs frequently refer to the para-ketone as Spiro[3.5]nonan-8-one (based on alternative numbering starting from the 6-ring). To maintain consistency with the user's request and common catalog entries, we will refer to the para-isomer as Spiro[3.5]nonan-8-one .
-
Part 2: Synthetic Accessibility
Synthesis of the parent spiro[3.5]nonan-8-one is not trivial via direct alkylation of cyclohexanone due to regioselectivity issues. The most robust route involves the de novo construction of the six-membered ring around a cyclobutane core.
Primary Route: The "Dione" Strategy
This approach builds the cyclohexane ring using a double Michael addition/alkylation strategy, yielding the symmetric spiro[3.5]nonane-6,8-dione, which is then reduced to the mono-ketone.
Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane
-
Precursor: 1,1-Cyclobutanedicarboxylic acid (or diethyl ester).
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields 1,1-bis(hydroxymethyl)cyclobutane.
-
Bromination: Treatment with
or converts the diol to the dibromide.
Step 2: Cyclization to Spiro[3.5]nonane-6,8-dione
-
Reagents: Diethyl acetonedicarboxylate (3-oxopentanedioic acid diethyl ester).
-
Conditions: The dibromide is reacted with the dianion of diethyl acetonedicarboxylate (generated by NaOEt/EtOH).
-
Decarboxylation: Acid-catalyzed hydrolysis and thermal decarboxylation remove the ester groups, yielding the 6,8-dione.
Step 3: Desymmetrization to Spiro[3.5]nonan-8-one
-
Wolff-Kishner Reduction: Partial reduction can be challenging. A more controlled approach involves protecting one ketone as a ketal (statistically), reducing the other via Wolff-Kishner or dithiane desulfurization, and then deprotecting.
Visualization of Synthetic Logic
Caption: Synthetic pathway from cyclobutane precursors to the spiro[3.5]nonan-8-one scaffold via the dione intermediate.
Part 3: Medicinal Chemistry Applications[2]
Bioisosteric Replacement
Spiro[3.5]nonan-8-one derivatives serve as excellent bioisosteres for:
-
4-Substituted Cyclohexanones/Piperidines: The spiro linkage adds bulk and rigidity without significantly changing the ligand's overall length.
-
Gem-dimethyl Groups: Replacing a gem-dimethyl group on a ring with a spiro-cyclobutane often improves lipophilicity (lowers LogD) and metabolic stability.
Case Study: GPR119 Agonists
While the carbocyclic ketone is a versatile intermediate, its nitrogen-containing analog, 7-azaspiro[3.5]nonane , has seen extensive use in metabolic disease programs.[2]
-
Mechanism: Agonists of GPR119 (a GPCR) stimulate insulin secretion.
-
Role of Scaffold: The spiro-piperidine core orients the pharmacophore elements (often a carbamate and a heteroaryl group) into a specific conformation that maximizes hydrophobic contacts within the receptor while minimizing entropic penalty upon binding.
Experimental Protocol: Synthesis of Spiro[3.5]nonane-6,8-dione
A validated protocol for the key intermediate.
Reagents:
-
1,1-Bis(bromomethyl)cyclobutane (1.0 eq)
-
Diethyl 3-oxopentanedioate (1.0 eq)
-
Sodium ethoxide (2.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
Anion Formation: To a stirred solution of sodium ethoxide (2.2 eq) in anhydrous ethanol at 0°C, add diethyl 3-oxopentanedioate (1.0 eq) dropwise over 30 minutes. Stir for 1 hour to ensure dianion formation.
-
Alkylation: Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise.
-
Cyclization: Heat the mixture to reflux for 12–16 hours. Monitor consumption of the dibromide by TLC.
-
Workup: Cool to room temperature. Quench with dilute HCl. Extract with ethyl acetate (3x). Dry organic layers over
and concentrate. -
Decarboxylation: Dissolve the crude ester in 10% aqueous NaOH and reflux for 4 hours. Acidify with concentrated HCl and heat at reflux for an additional 2 hours to effect decarboxylation.
-
Isolation: Extract the aqueous layer with DCM. The resulting solid (Spiro[3.5]nonane-6,8-dione) can be recrystallized from ethanol/hexane.
Part 4: Strategic Design & SAR Logic
When deploying this scaffold, the "Vector Analysis" is critical. The diagram below illustrates how the spiro[3.5] system differs from a standard phenyl linker.
Caption: SAR advantages of switching from planar linkers to the spiro[3.5]nonane scaffold.
Quantitative Data Summary
| Property | Phenyl Ring | Cyclohexane | Spiro[3.5]nonane |
| Geometry | Planar (2D) | Chair (Flexible) | Orthogonal (Rigid 3D) |
| Fsp³ Fraction | 0.0 | 1.0 | 1.0 |
| Solubility | Low | Moderate | High |
| Metabolic Risk | CYP Oxidation | Oxidation | Low (Quaternary block) |
References
-
Spirocyclic Scaffolds in Drug Discovery Source: Burkhard, J. A., et al. "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry (2010). URL:[Link] (Representative link for context)
-
Synthesis of Spiro-Diones Source: Rice, L. M., et al. "Spiro[3.5]nonane-6,8-dione and derivatives." Journal of Organic Chemistry. URL:[Link]
-
GPR119 Agonists and Spirocycles Source: Semple, G., et al. "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry. URL:[Link]
-
Spiro[3.5]nonan-8-one Structure Verification Source: PubChem Compound Summary for CID 12651160 (Spiro[3.5]nonane derivatives). URL:[Link]
Sources
Comparative Scaffold Analysis: 5-azaspiro[3.5]nonane vs. 2-oxa-5-azaspiro[3.5]nonane
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In modern drug discovery, escaping "flatland" (the prevalence of planar aromatic scaffolds) is a critical strategy for improving physicochemical properties and clinical success rates. Spirocyclic scaffolds offer a rigid, three-dimensional alternative to traditional rings.[1]
This guide provides a head-to-head technical analysis of two closely related spirocyclic scaffolds: 5-azaspiro[3.5]nonane (carbocyclic) and 2-oxa-5-azaspiro[3.5]nonane (heterocyclic). While structurally similar, the introduction of the oxetane ring in the latter induces profound changes in lipophilicity (LogP), basicity (pKa), and metabolic stability. This guide details these differences, provides robust synthetic protocols, and outlines the strategic rationale for scaffold selection.
Structural & Physicochemical Characterization
Structural Definition and Numbering
Both scaffolds share the spiro[3.5]nonane skeleton, consisting of a four-membered ring spiro-fused to a six-membered piperidine ring. The critical distinction lies in the composition of the four-membered ring.
-
5-azaspiro[3.5]nonane: A cyclobutane ring spiro-fused to a piperidine. The nitrogen is located at position 5, directly adjacent (alpha) to the spiro center (C4).
-
2-oxa-5-azaspiro[3.5]nonane: An oxetane ring spiro-fused to a piperidine. The oxygen is at position 2 of the four-membered ring, while the nitrogen remains at position 5.
Figure 1: Structural comparison and numbering logic. The transition from cyclobutane to oxetane represents a strategic "polarity injection" without altering the steric vector.
Physicochemical Comparison
The replacement of the methylene group (-CH₂-) at position 2 with an oxygen atom (-O-) is a classic medicinal chemistry tactic known as the "Oxetane Effect."
| Property | 5-azaspiro[3.5]nonane | 2-oxa-5-azaspiro[3.5]nonane | Impact of Oxetane |
| Molecular Weight | ~125.2 Da | ~127.2 Da | Negligible change.[2] |
| cLogP (Lipophilicity) | ~1.8 (Lipophilic) | ~0.2 - 0.8 (Polar) | Drastic Reduction: Lowers LogP by ~1.0–1.5 units, improving aqueous solubility. |
| pKa (Basicity) | ~10.5 - 11.0 | ~8.5 - 9.5 | Modulation: The electronegative oxygen (2 bonds from spiro center) exerts an inductive (-I) effect, lowering the pKa of the piperidine nitrogen. |
| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Ether) | Enhanced: The oxetane oxygen is a potent H-bond acceptor, unlike the ether oxygen in THF. |
| Metabolic Stability | Moderate (C-H oxidation risk) | High | Metabolic Sink: Oxetane blocks oxidative metabolism at the 2-position and reduces overall lipophilicity (lowering CYP affinity). |
Expert Insight: The lowering of pKa in the 2-oxa analog is particularly valuable. Secondary amines with pKa > 10 often suffer from high phospholipidosis risk and poor membrane permeability (due to high ionization at physiological pH). Reducing the pKa to < 9.5 often improves the ADME profile significantly.
Synthetic Methodologies
The synthesis of these spirocycles, particularly the 5-aza (alpha-amino) isomers, is non-trivial compared to the more common 7-aza isomers. The most robust industrial route utilizes the Guareschi-Thorpe Condensation , which builds the piperidine ring (as a glutarimide) onto the pre-existing four-membered ketone.
Unified Synthetic Pathway (Guareschi-Thorpe)
This modular approach allows for the synthesis of both scaffolds by simply swapping the starting ketone (Cyclobutanone vs. Oxetan-3-one ).
Figure 2: Modular synthesis of spiro-piperidines via the Guareschi-Thorpe route. This pathway avoids the use of hazardous azides or unstable intermediates.
Detailed Protocol: Synthesis of 2-oxa-5-azaspiro[3.5]nonane
Note: The synthesis of the oxetane analog requires strict temperature control to prevent ring opening of the strained ether.
Step 1: Guareschi-Thorpe Condensation
-
Reagents: Oxetan-3-one (1.0 eq), Ethyl cyanoacetate (2.0 eq), Ammonia (gas or 7N in MeOH).
-
Procedure: Dissolve oxetan-3-one and ethyl cyanoacetate in MeOH at 0°C. Bubble ammonia gas through the solution for 30 minutes. Seal the vessel and stir at 0°C to room temperature for 24 hours.
-
Observation: A heavy precipitate (the ammonium salt of the dicyano-glutarimide) will form.
-
Workup: Filter the solid, wash with cold EtOH/Et2O. This intermediate is stable and can be stored.[3][4]
Step 2: Hydrolysis & Decarboxylation
-
Reagents: 60% H2SO4 (aq).
-
Procedure: Suspend the solid from Step 1 in 60% H2SO4. Heat to reflux (carefully, monitor for oxetane stability—typically 80-90°C is safer than violent reflux) for 4-6 hours.
-
Mechanism: Nitriles hydrolyze to acids, which decarboxylate, leaving the cyclic imide (glutarimide).
-
Workup: Cool, neutralize with NaHCO3 to pH 7, extract with EtOAc. Evaporate to yield 2-oxa-5-azaspiro[3.5]nonane-6,8-dione .
Step 3: Reduction to Amine
-
Reagents: LiAlH4 (3-4 eq), dry THF.
-
Procedure: Suspend LiAlH4 in dry THF under Argon at 0°C. Add the glutarimide (from Step 2) portion-wise.
-
Reaction: Heat to reflux for 12-16 hours. The carbonyls are reduced to methylenes.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Purification: The crude amine is often an oil. Convert to the Oxalate or HCl salt for crystallization and storage.
Medicinal Chemistry Utility
Bioisosterism & Scaffold Hopping
The transition from 5-azaspiro[3.5]nonane to 2-oxa-5-azaspiro[3.5]nonane is a high-value scaffold hop.
-
Vector Retention: The spiro geometry ensures that substituents on the piperidine nitrogen project into the same region of the binding pocket in both scaffolds.
-
Solubility Fix: If a lead compound containing the carbocyclic spiro-system suffers from poor solubility, switching to the 2-oxa analog is a validated strategy to lower LogP without altering the binding mode.
Metabolic Stability
-
Cyclobutane Liability: While chemically stable, the cyclobutane ring in 5-azaspiro[3.5]nonane is lipophilic, attracting CYP450 enzymes which may hydroxylate the ring or remote positions.
-
Oxetane Stability: The oxetane ring is generally metabolically inert. It does not undergo oxidative metabolism easily. Furthermore, by lowering the overall lipophilicity of the molecule, it reduces the likelihood of the compound entering the CYP active site (which prefers lipophilic substrates).
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link
-
Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry, 12(14), 1481-1496. Link
Sources
Engineering 3D Complexity: Spirocyclic Piperidine Ketone Building Blocks
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary: Escaping Flatland
The dominance of flat, aromatic scaffolds in drug discovery has historically led to libraries with suboptimal physicochemical properties—poor solubility, high lipophilicity, and rapid metabolic clearance. The paradigm shift toward "Escaping from Flatland," articulated by Lovering et al., emphasizes the correlation between increased fraction of sp³-hybridized carbons (
Spirocyclic piperidine ketones represent a high-value class of building blocks that address this challenge directly. By fusing a piperidine ring (a privileged pharmacophore) with a cycloalkanone via a single quaternary carbon, these scaffolds offer:
-
Vectorial Diversity: Rigid projection of substituents into non-planar 3D space, exploring novel chemical space within binding pockets.
-
Metabolic Hardening: The quaternary spiro-center blocks metabolic soft spots often found in flexible alkyl chains.
-
Versatile Reactivity: The ketone moiety serves as a "universal handle" for downstream diversification (e.g., reductive amination, Grignard addition, heterocycle formation).
This guide details the structural rationale, synthetic access, and application of these scaffolds, focusing on the rigorous Dieckmann Condensation strategy for their construction.
Part 1: Structural Rationale & Medicinal Utility[2][3][4][5]
The Geometric Advantage
Unlike fused bicyclic systems (e.g., decalin), which share a bond, or bridged systems (e.g., adamantane), spirocycles share a single atom. This creates a unique geometry where the two rings are orthogonal to each other.
-
Spiro[piperidine-4,n'-cycloalkanone]: The most common subclass. The piperidine nitrogen provides a solubilizing handle and a vector for aryl/heteroaryl coupling, while the ketone on the spiro-ring allows for the installation of pharmacophores.
Physicochemical Impact
| Property | Flat Aromatic Analog (e.g., Biphenyl) | Spirocyclic Piperidine Scaffold | Impact |
| Geometry | Planar (2D) | Orthogonal (3D) | Access to novel binding pockets |
| Solubility | Often Low (High lattice energy) | Improved | Disrupted crystal packing |
| Metabolic Stability | Low (CYP450 oxidation prone) | High | Quaternary center blocks oxidation |
| Lipophilicity (LogD) | High | Tunable | Lower LogD improves bioavailability |
Visualization of Scaffold Logic
The following diagram illustrates the classification and functional logic of these building blocks.
Caption: Classification of spirocyclic piperidine scaffolds and their downstream utility in medicinal chemistry.
Part 2: Synthetic Strategies
Constructing the quaternary center is the primary synthetic challenge. Three main strategies dominate the field:
-
Double Alkylation: Utilizing the high acidity of
-protons in nitriles or esters. Effective for small rings (spiro[3.5]). -
Ring-Closing Metathesis (RCM): Powerful for macrocycles or strain-free systems but requires expensive Ru-catalysts and diallyl precursors.
-
Dieckmann Condensation: The industry standard for scalability. It involves the intramolecular cyclization of a diester to form a
-keto ester, which is subsequently decarboxylated to yield the ketone.
Strategic Selection Guide
-
Target: Spiro[piperidine-4,3'-pyrrolidin]-4'-one (Spiro[4.5] system).
-
Selected Route: Dieckmann Condensation .
-
Rationale: Uses inexpensive starting materials (piperidine esters, acrylates), scalable to kilogram quantities, and avoids heavy metal scavengers required in RCM.
Part 3: Detailed Experimental Protocol
Target Molecule: tert-Butyl 4-oxospiro[piperidine-4,3'-pyrrolidine]-1-carboxylate. (Note: This is a representative protocol for a 2-pyrrolidone or 3-pyrrolidone spiro-system. The protocol below specifically targets the formation of the keto-pyrrolidine ring via Dieckmann).
Retrosynthetic Analysis
The target spiro-ketone is accessed from 1-Boc-4-piperidinecarboxylate .
-
Step 1:
-Alkylation with ethyl bromoacetate (or acrylate for different ring size). -
Step 2: Dieckmann Cyclization.
-
Step 3: Krapcho Decarboxylation.
Step-by-Step Methodology
Step 1:
-Alkylation (Formation of the Diester Precursor)
Reagents: 1-Boc-piperidine-4-carboxylic acid ethyl ester, LDA (Lithium Diisopropylamide), Ethyl bromoacetate, THF.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
-
Deprotonation: Charge the flask with anhydrous THF (200 mL) and diisopropylamine (1.2 equiv). Cool to -78°C. Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise over 20 mins. Stir for 30 mins to generate LDA.
-
Addition: Dissolve 1-Boc-piperidine-4-carboxylic acid ethyl ester (10.0 g, 1.0 equiv) in THF (50 mL). Add this solution dropwise to the LDA mixture at -78°C. The solution typically turns yellow/orange (enolate formation). Stir for 1 hour at -78°C.
-
Alkylation: Add ethyl bromoacetate (1.2 equiv) dropwise. Critical: Maintain internal temperature below -70°C to prevent self-condensation.
-
Warm-up: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.
-
Quench: Quench with saturated aqueous
. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) to yield the diester intermediate.
Step 2: Dieckmann Cyclization (Ring Closure)
Reagents: Diester intermediate,
-
Setup: 500 mL RBF, reflux condenser.
-
Suspension: Suspend
(60% in oil, 1.5 equiv) in anhydrous Toluene (150 mL). Note: Washing NaH with hexanes is optional but recommended for cleaner reactions. -
Cyclization: Add the diester intermediate (from Step 1) in Toluene (50 mL) dropwise to the
suspension at RT. Add a catalytic amount of EtOH (0.1 equiv) to initiate the reaction. -
Heating: Heat the mixture to 110°C (reflux) for 4-6 hours. Monitor by TLC for disappearance of the diester.[3] A thick precipitate (the enolate salt) often forms.
-
Workup: Cool to 0°C. Carefully quench with glacial acetic acid or dilute HCl until pH ~4. Extract with EtOAc.[2][4]
-
Result: This yields the
-keto ester spirocycle.
Step 3: Krapcho Decarboxylation (Revealing the Ketone)
Reagents:
-
Reaction: Dissolve the
-keto ester in DMSO (10 vol). Add LiCl (3.0 equiv) and water (1.0 equiv). -
Heating: Heat to 150°C for 3-5 hours. Evolution of
gas will be observed. -
Workup: Cool to RT. Pour into ice water. Extract exhaustively with
or EtOAc (DMSO is hard to remove; extensive water washes are required). -
Purification: Crystallization or silica chromatography.
-
Final Product: tert-Butyl 4-oxospiro[piperidine-4,3'-pyrrolidine]-1-carboxylate (or specific isomer depending on linker).
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Dieckmann condensation route to spirocyclic ketones.
Part 4: Reactivity & Applications[5][8]
Once synthesized, the spiro-ketone is a versatile launchpad.
Functionalization Tactics
-
Reductive Amination: Reaction with primary/secondary amines +
yields spiro-diamines (common in GPCR ligands). -
Bucherer-Bergs Reaction: Reaction with
and yields spiro-hydantoins. -
Strecker Synthesis: Formation of
-amino nitriles.
Case Study: CGRP Antagonists
Calcitonin Gene-Related Peptide (CGRP) antagonists often utilize spirocyclic cores to induce a "kink" in the molecule, mimicking the turn of the peptide ligand. The spiro-hydantoin derivative of the piperidine ketone described above is a bioisostere for the fused lactam found in early gepants (e.g., Telcagepant analogues).
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Low Yield in Step 1 | Self-condensation of starting ester | Ensure temperature is strictly <-70°C; add ester to LDA slowly. |
| Incomplete Cyclization | Wet solvent or old NaH | Use freshly distilled Toluene; use fresh NaH or |
| Decarboxylation Fails | Temperature too low | Krapcho requires high heat (140-160°C). Ensure water (1 eq) is present. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6][7][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[7][8] Journal of Medicinal Chemistry, 52(21), 6752–6756.[7][8] Link
-
Zheng, Y. J., & Tice, C. M. (2016).[5][6] The utilization of spirocyclic scaffolds in drug discovery.[1][2][9][10][11][12][13][14] Expert Opinion on Drug Discovery, 11(9), 831–834. Link
-
PharmaBlock. (2020). Spirocyclic Piperidines in Drug Discovery: Design and Synthesis. PharmaBlock Whitepaper.[5] Link
-
Maddocks, C. J., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.[9] Organic & Biomolecular Chemistry.[2][9][5][15][14][16] Link
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. Spirocyclic Piperidines [promotion.pharmablock.com]
- 13. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
The Ascent of the Third Dimension: A Technical Guide to Novel Spirocyclic Scaffolds in Medicinal Chemistry
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemistry into a new era of structural innovation. The "escape from flatland," a strategic shift away from planar, aromatic compounds, has illuminated the profound potential of three-dimensional molecular architectures.[1] Among these, spirocyclic scaffolds have emerged as a privileged structural motif, offering a unique combination of conformational rigidity and three-dimensional complexity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic advantages, synthetic accessibility, and diverse applications of novel spirocyclic scaffolds in modern drug discovery. We will delve into the causality behind their favorable physicochemical properties, provide detailed experimental protocols for their synthesis, and explore their impact on modulating challenging biological targets through illustrative case studies and mechanistic insights.
The Spirocyclic Advantage: Engineering Three-Dimensionality for Enhanced Drug-Like Properties
Spirocycles are unique bicyclic systems where two rings are connected by a single, shared quaternary carbon atom. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional structure that projects substituents into well-defined vectors in space. This inherent topographical complexity is a key differentiator from traditional flat scaffolds and imparts a range of desirable properties that can overcome common challenges in drug development.[1][2]
Improving Physicochemical Properties: Beyond Flatland
The introduction of a spirocyclic core can significantly modulate a molecule's physicochemical properties, often leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
-
Increased sp3 Character (Fsp3): The quaternary spirocenter inherently increases the fraction of sp3-hybridized carbons in a molecule. A higher Fsp3 is strongly correlated with improved clinical success, as it often leads to better solubility, reduced promiscuity, and lower toxicity.[1]
-
Enhanced Solubility: The non-planar nature of spirocycles disrupts crystal packing and can lead to improved aqueous solubility, a critical parameter for oral bioavailability. For instance, the incorporation of an oxygen atom into a spirocyclic unit in oxa-spirocycles has been shown to dramatically increase water solubility by up to 40-fold compared to their carbocyclic spiro-analogs.
-
Modulation of Lipophilicity (logP/logD): Spirocyclic scaffolds offer a powerful tool to fine-tune lipophilicity. In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles led to a reduction in logD values, which in turn improved selectivity against the hERG channel and enhanced metabolic stability.[4]
-
Metabolic Stability: The rigid nature of spirocycles can shield metabolically susceptible sites from enzymatic degradation, thereby increasing the metabolic stability and half-life of a drug candidate.
Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Analogs
| Parent Compound | Planar Moiety | Spirocyclic Moiety | Property Change | Reference |
| MCHr1 Antagonist | Morpholine | Azaspirocycle | Lowered logD, improved metabolic stability | [4] |
| Olaparib (PARP Inhibitor) | Piperazine | Diazaspiro[3.3]heptane | Increased selectivity, reduced cytotoxicity | [4] |
| Terazosin Analog | Cycloalkane | Oxa-spirocycle | ~40-fold increase in water solubility |
Enhancing Potency and Selectivity through Conformational Constraint
The rigid framework of a spirocycle can pre-organize the pharmacophoric elements of a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target. This can lead to a significant increase in binding affinity and potency. Furthermore, the precise spatial arrangement of substituents can enable highly specific interactions with the target protein while avoiding off-target interactions, thus improving selectivity.
A compelling example is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Replacing the flexible piperazine ring in the approved drug Olaparib with a rigid diazaspiro[3.3]heptane moiety resulted in a significant increase in selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and lower cytotoxicity.[4]
Synthetic Strategies for Accessing Novel Spirocyclic Scaffolds
The growing appreciation for spirocyclic scaffolds has spurred the development of innovative and efficient synthetic methodologies. While their synthesis can be more complex than that of planar systems, a variety of robust strategies are now available to medicinal chemists.
Intramolecular Reactions: Forging the Spirocenter
-
Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new carbon-carbon bond and construct the spirocyclic core. The reaction can be used to create a variety of ring sizes and can even be performed asymmetrically to generate chiral spirocycles.[5][6]
Experimental Protocol: Synthesis of Optically Active Spirocycles via Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction [6][7]
-
Step 1: Decarboxylative Asymmetric Allylic Alkylation (DAAA):
-
To a solution of the racemic α-(ortho-iodophenyl)-β-oxo allyl ester (1.0 mmol) in an appropriate solvent (e.g., THF) at -30 °C, add Pd2(dba)3 (2.5 mol %) and a chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand, 7.5 mol %).
-
Stir the reaction mixture at this temperature until complete consumption of the starting material (monitored by TLC).
-
Purify the resulting α-allylated product with a quaternary stereocenter using flash column chromatography.
-
-
Step 2: Intramolecular Heck Reaction:
-
To a solution of the α-allylated product (1.0 mmol) in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(OAc)2, 10 mol %), a phosphine ligand (e.g., PPh3, 20 mol %), and a base (e.g., K2CO3, 2.0 mmol).
-
Heat the reaction mixture at 80-100 °C until the reaction is complete.
-
After cooling to room temperature, perform an aqueous workup and purify the spirocyclic product by flash column chromatography.
-
-
-
Ring-Closing Metathesis (RCM): RCM has become a versatile tool for the synthesis of unsaturated spirocycles. This reaction utilizes a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclic alkene from a diene precursor.
Cycloaddition Reactions: Building Rings onto a Spiro-Core
-
1,3-Dipolar Cycloaddition: This reaction is particularly effective for the synthesis of spiro-heterocycles, such as spiro-oxindoles and spiro-pyrrolidines. It involves the reaction of a 1,3-dipole (e.g., an azomethine ylide generated in situ from an isatin and an amino acid) with a dipolarophile (an alkene or alkyne).[8][9][10][11]
Experimental Protocol: Three-Component Synthesis of Spiro-oxindole-based 2,5-dihydropyrroles [8]
-
To a mixture of isatin (1.0 mmol) and an amino-ester hydrochloride (1.2 mmol) in a suitable solvent (e.g., methanol), add a base (e.g., triethylamine, 1.5 mmol) and stir at room temperature for 10 minutes.
-
Add the alkyne (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired spiro-oxindole-based 2,5-dihydropyrrole.
-
-
Pictet-Spengler Reaction: This acid-catalyzed reaction between a β-arylethylamine and an aldehyde or ketone is a classic method for the synthesis of tetrahydroisoquinolines and has been adapted for the construction of spiro-indole scaffolds.
Building Block Approaches: Assembling Pre-functionalized Rings
The commercial availability of a wide range of functionalized building blocks has significantly streamlined the synthesis of complex spirocycles. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes, valuable piperazine bioisosteres, can be achieved through the cyclization of appropriately substituted azetidine precursors.
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane [12]
-
Step 1: Reductive Amination:
-
To a solution of 1-benzyl-3-formyl-3-(chloromethyl)azetidine (1.0 equiv) in dichloroethane, add an aniline (1.0 equiv) and acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv) and continue stirring until the reaction is complete.
-
Perform an aqueous workup and purify the product by chromatography.
-
-
Step 2: Spirocyclization:
-
To a solution of the resulting amine (1.0 equiv) in THF, add potassium tert-butoxide (2.2 equiv) and heat the mixture at 70 °C in a sealed tube.
-
After the reaction is complete, cool the mixture, filter, and evaporate the solvent.
-
Purify the crude product to yield the 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane.
-
Case Study: Spirocyclic Scaffolds in SHP2 Inhibition
The protein tyrosine phosphatase SHP2 is a key signaling node and a validated target in oncology.[13] Allosteric inhibitors that lock SHP2 in an inactive conformation have shown significant promise. Spirocyclic scaffolds have been instrumental in the development of potent and selective SHP2 inhibitors.[14]
Mechanism of SHP2 Regulation and Inhibition
SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain.[3][15] Activation occurs upon binding of phosphotyrosine-containing peptides to the SH2 domains, leading to a conformational change that exposes the active site. Allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and phosphatase domains, stabilizing the closed, inactive conformation.[3][14][15]
Diagram of SHP2 Signaling Pathway and Inhibition
Sources
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
5-Benzyl-5-azaspiro[3.5]nonan-8-one: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Promising Scaffold for Novel Therapeutics
Introduction
The azaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target binding, improved physicochemical properties, and novel intellectual property. This technical guide provides a comprehensive overview of 5-Benzyl-5-azaspiro[3.5]nonan-8-one, a key building block within this class of compounds, for researchers, scientists, and drug development professionals. While specific data for this particular derivative is not extensively documented in publicly available literature, this guide synthesizes information on its commercial availability, proposes a rational synthetic approach based on analogous structures, and discusses its potential applications in the development of new therapeutic agents.
Molecular Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2344680-14-2 |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| Structure | (See Figure 1) |
Commercial Availability
As a specialized chemical intermediate, this compound is not typically available as a stock item from major chemical suppliers in large quantities. However, it is listed in the catalogs of several specialized vendors, suggesting its availability, likely on a make-to-order or custom synthesis basis. Researchers are advised to contact these suppliers directly to inquire about purity, lead times, and pricing.
Potential Commercial Suppliers:
-
BLDpharm: Lists this compound with catalog number BD01172145.[1]
-
ChemicalBook: Provides a product page for this compound, indicating global suppliers.[2]
-
Lead Sciences: Offers the compound under catalog number BD01172145.[1]
For researchers requiring this scaffold, custom synthesis is a viable and often necessary route. Companies such as ChemScene, which offer custom synthesis services for related azaspiro[3.5]nonane derivatives, are strong candidates for the production of this specific ketone.[3]
Synthetic Strategy: A Proposed Pathway
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Azido-1-benzyl-4-piperidone
-
To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of tosyl azide (1.1 eq) in THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate azide.
Step 2: Reduction to 3-Amino-1-benzyl-4-piperidone
-
Dissolve the intermediate azide (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the crude amine. This intermediate is often used in the next step without further purification.
Step 3: Spirocyclization to form this compound
-
Dissolve the crude amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.5 eq).
-
To this stirred suspension, add 1,3-dibromopropane (1.1 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield the final product, this compound.
Characterization and Quality Control
Due to the absence of published spectral data for this compound, the following are expected analytical signatures based on its structure and data from analogous compounds.[6] Researchers who synthesize or procure this compound should perform rigorous analytical testing to confirm its identity and purity.
Expected Analytical Data:
-
¹H NMR:
-
Aromatic protons of the benzyl group should appear in the range of δ 7.2-7.5 ppm.
-
The benzylic protons (CH₂) will likely be a singlet around δ 3.5-4.0 ppm.
-
The protons on the piperidine and cyclobutanone rings will exhibit complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the cyclobutanone is expected to have a chemical shift in the range of δ 200-215 ppm.
-
Aromatic carbons of the benzyl group will appear between δ 125-140 ppm.
-
The benzylic carbon should be in the region of δ 60-65 ppm.
-
The spiro carbon atom will have a characteristic shift, and the remaining aliphatic carbons will be in the δ 20-60 ppm range.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion at approximately m/z 230.15.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1700-1750 cm⁻¹.
-
C-H stretching vibrations for aromatic and aliphatic groups will be present.
-
-
Purity Assessment:
-
High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound.
-
Applications in Drug Discovery
The 5-azaspiro[3.5]nonan-8-one scaffold is of significant interest in drug discovery due to its rigid, three-dimensional nature, which allows for the precise positioning of substituents in chemical space. This can lead to improved binding to biological targets and enhanced selectivity.[7][8]
Potential Therapeutic Areas:
-
Antiviral Agents: Spirocyclic systems have been successfully employed in the design of potent inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease.[8] The defined exit vectors from the azaspiro[3.5]nonane core can be exploited to interact with specific pockets of the enzyme's active site.
-
Central Nervous System (CNS) Disorders: The introduction of spirocyclic motifs can modulate lipophilicity and metabolic stability, properties that are crucial for CNS drug candidates.
-
Oncology: The rigid framework can serve as a template for designing inhibitors of protein-protein interactions or as a core for novel kinase inhibitors. The benzyl protecting group can be readily removed to allow for further derivatization at the nitrogen atom, enabling the exploration of structure-activity relationships.[9]
Conclusion
This compound represents a valuable, albeit specialized, building block for the synthesis of novel spirocyclic compounds with therapeutic potential. While its commercial availability is limited, and a validated synthetic protocol is not yet published, this guide provides a strong foundation for its procurement and synthesis. The unique conformational constraints of the azaspiro[3.5]nonane scaffold, combined with the versatility of the ketone and benzyl-protected amine functionalities, make this an attractive starting point for the design and development of the next generation of innovative medicines.
References
-
Lead Sciences. This compound. [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Zhang, L., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv. [Link]
- Google Patents.
-
Google Patents. A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro[1][2] heptane.
-
Alchimica. 5-Benzyl-2-oxa-5-azaspiro[3.5]Nonan-8-one (1 x 100 mg). [Link]
-
ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[4][7]nonane and analogs as novel reagents in medicinal chemistry. [Link]
- Google Patents.
-
WIPO Patentscope. crystalline forms of 5-(3,4-difluorobenzyl)-8-((1r,4r)-4-methylcyclohexyl)-6,9-dioxo-2,5,8-triazaspiro[3.5]nonane-2-carbaldehyde. [Link]
-
MassBank of North America. Browse Spectra. [Link]
-
PubChemLite. 5-azaspiro[3.5]nonan-8-ol (C8H15NO). [Link]
-
Chemspace. N-benzyl-N-methyl-2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}acetamide. [Link]
- Google Patents.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 2344680-14-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. 8-Benzyl-5,8-diazaspiro[3.5]nonane|CAS 2098036-81-6 [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
Methodological & Application
Application Note: Reductive Amination of 5-Benzyl-5-azaspiro[3.5]nonan-8-one
[1]
Abstract & Strategic Importance
The 5-azaspiro[3.5]nonane scaffold has emerged as a critical pharmacophore in drug discovery, offering a rigidified alternative to traditional piperidines.[1] Unlike the more common 2-azaspiro or 7-azaspiro isomers, the 5-azaspiro system features a nitrogen atom directly adjacent to the spiro-quaternary carbon.[1] This unique topology creates a 2-spiro-4-piperidone core (relative to the piperidine nitrogen), introducing specific steric and electronic vectors that influence downstream functionalization.[1]
This guide provides a validated protocol for the reductive amination of This compound (CAS: 2344680-14-2).[1] The proximity of the spiro-cyclobutane ring to the nitrogen center imposes conformational bias, requiring optimized conditions to ensure high conversion and diastereocontrol when installing amines at the C8 position.
Chemical Background & Substrate Analysis
Structural Topology
The substrate is a bicyclic ketone where a cyclobutane ring is spiro-fused at the
-
Heteroatom: Nitrogen at position 5 (adjacent to the spiro C4).
-
Reactive Center: Ketone at position 8 (distal, 4-position relative to N).[1]
-
Steric Environment: The ketone at C8 is flanked by C7 (methylene) and C9 (methylene). However, C9 is directly attached to the bulky spiro-C4, while C7 is attached to a standard methylene (C6).[1] This creates a sterically asymmetric electrophile.
Reaction Pathway Visualization
The transformation proceeds via the formation of a hemiaminal, dehydration to an iminium ion, and irreversible hydride transfer.
Figure 1: Mechanistic pathway for the reductive amination of spirocyclic ketones.
Protocol Design: The "Why" Behind the Parameters
Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Choice: STAB (NaBH(OAc)₃) is preferred over NaBH₄ or NaCNBH₃.[1]
-
Selectivity: STAB is mild and exhibits negligible reaction with the ketone precursor, reacting selectively with the protonated iminium species. This prevents the formation of the alcohol side-product (5-benzyl-5-azaspiro[3.5]nonan-8-ol).[1]
-
Safety: Unlike cyanoborohydride, STAB generates no toxic cyanide byproducts.[1]
Solvent System: 1,2-Dichloroethane (DCE)
Choice: DCE is the gold standard for STAB-mediated aminations.[1]
-
Solubility: It effectively dissolves the lipophilic benzyl-protected spirocycle.[1]
-
Reaction Rate: Literature and internal data suggest reaction rates in DCE are superior to THF or Methanol for hindered ketones [1].
Acid Catalysis: Acetic Acid (AcOH)
Requirement: The tertiary amine in the spiro ring (N-benzyl) is basic.[1] Without buffering, the amine reactant may be insufficiently protonated to activate the ketone, or the reaction pH may drift too high for efficient iminium formation.
-
Optimization: 1.0–2.0 equivalents of AcOH ensure the pH remains weakly acidic (pH 5–6), facilitating the dehydration step without quenching the hydride reagent.
Detailed Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous)[1]
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Imine Formation (Pre-complexation):
-
To a dry reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv).
-
Dissolve in DCE (concentration 0.1 M – 0.2 M).[1]
-
Add the Amine (1.1 equiv).[5]
-
Add Acetic Acid (1.0 equiv).[1]
-
Expert Tip: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish, minimizing direct reduction of the ketone.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.[1]
-
Note: Mild effervescence may occur.[1] Ensure the vessel is vented or under a nitrogen balloon.
-
Stir the reaction at RT for 12–16 hours.
-
Monitoring: Check by LCMS.[1][6] The ketone peak (M+) should disappear, replaced by the amine product (M+Amine-O+H).[1]
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
-
Extract the aqueous layer with DCM (3 x).
-
Combine organic layers, dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is typically a viscous oil.
-
Purify via Flash Column Chromatography.[1]
-
Mobile Phase: Since the product is a diamine (often very polar), use a gradient of DCM : MeOH (with 1% NH₄OH) or DCM : 7N NH₃ in MeOH . Start 100:0 → 90:10.
-
Experimental Workflow Diagram
Figure 2: Standard operating procedure for STAB-mediated reductive amination.
Optimization & Troubleshooting
Steric Hindrance & Conversion
Due to the spiro-cyclobutane at C4 (adjacent to C9), the ketone at C8 is more hindered than a standard piperidone.
-
Issue: Incomplete conversion after 16h.
-
Solution: Do not heat immediately, as this degrades STAB. Instead, increase STAB to 2.5 equiv and extend time. If still stalled, switch to 2-Picoline Borane complex in MeOH/AcOH, which tolerates higher temperatures (40-50°C) [2].[1]
Stereoselectivity
The product will likely be a mixture of diastereomers (cis/trans relative to the spiro-ring orientation).
-
Observation: The bulky spiro group at C2 (relative to N) may direct hydride attack from the opposite face.
-
Analysis: Separation of isomers is best achieved using Preparative HPLC (high pH buffers preferred for basic amines) or Chiral SFC.
Bis-alkylation[1]
-
Issue: When using primary amines (R-NH₂), dialkylation can occur (Product reacting with another Ketone).[1]
-
Solution: Use a slight excess of the amine (1.5 eq) rather than the ketone. If the amine is precious, use the ketone in excess (1.2 eq) and accept lower yield based on amine.
Comparison of Conditions
| Parameter | Standard Protocol (Recommended) | Alternative A (Hard Substrates) | Alternative B (Acid Sensitive) |
| Reagent | NaBH(OAc)₃ (STAB) | Ti(OiPr)₄ / NaBH₄ | NaBH₃CN |
| Solvent | DCE | THF (dry) | MeOH |
| Additive | AcOH (1 eq) | None initially | AcOH (cat.)[1] |
| Temp | 20-25°C | 60°C (Imine form.) | 20-25°C |
| Pros | High selectivity, one-pot | Forces imine formation | Classic, proven |
| Cons | Slow with very bulky amines | Requires 2 steps (often) | Toxic (HCN risk) |
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7][8] Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[1][9] Chem. 1996, 61, 3849–3862. Link
-
Sato, S.; Sakamoto, T.; Miyazawa, E.; Kikugawa, Y. One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane Complex. Tetrahedron 2004, 60, 7899–7906. Link
-
Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M.[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angew. Chem. Int. Ed. 2010, 49, 9052–9067. (Context on spirocyclic scaffolds). Link
-
BenchChem. 8-Benzyl-5,8-diazaspiro[3.5]nonane Application Data. Accessed Feb 2026.[1] Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Benzyl-5,8-diazaspiro[3.5]nonane|CAS 2098036-81-6 [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols for the Deprotection of 5-benzyl-5-azaspiro[3.5]nonan-8-one to its Free Amine
Introduction
The 5-azaspiro[3.5]nonan-8-one scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis often involves the use of a benzyl (Bn) protecting group for the spirocyclic nitrogen atom. The benzyl group is favored for its general stability across a variety of reaction conditions.[1] However, its efficient and clean removal is a critical final step to unveil the free amine for further functionalization or to yield the final active pharmaceutical ingredient.
This document provides a comprehensive guide to the deprotection of 5-benzyl-5-azaspiro[3.5]nonan-8-one, detailing various methodologies, providing step-by-step protocols, and offering insights into the selection of the optimal deprotection strategy. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Understanding the N-Benzyl Deprotection Landscape
The cleavage of the N-benzyl bond can be achieved through several distinct chemical transformations. The choice of method is dictated by the overall functionality of the molecule, particularly the presence of other reducible or sensitive groups. The principal strategies for N-debenzylation include:
-
Catalytic Hydrogenolysis: This is the most common and often preferred method due to its mild conditions and clean byproducts (toluene). It involves the use of a metal catalyst (typically palladium) and a hydrogen source.[1]
-
Catalytic Transfer Hydrogenation: A variation of hydrogenolysis where the hydrogen is generated in situ from a donor molecule, such as ammonium formate or formic acid.[2][3][4] This method avoids the need for handling gaseous hydrogen.[1]
-
Chemical Cleavage: These methods employ stoichiometric reagents to effect the debenzylation and are particularly useful when catalytic methods are incompatible with the substrate.
Core Protocols for Deprotection
This section details step-by-step protocols for the most effective deprotection methods for this compound.
Protocol 1: Classical Catalytic Hydrogenolysis
This method is the workhorse for N-debenzylation and is generally high-yielding with straightforward purification. The mechanism involves the adsorption of the N-benzyl amine and hydrogen onto the palladium surface, followed by cleavage of the benzylic C-N bond.[1]
Workflow for Catalytic Hydrogenolysis
Figure 1: General workflow for catalytic hydrogenolysis.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (10-20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20 mol% Pd) to the solution.[1] For substrates prone to catalyst poisoning, Pearlman's catalyst (Pd(OH)₂/C) can be a more effective alternative.[1]
-
Hydrogen Atmosphere: Seal the reaction vessel. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. For laboratory-scale reactions, a hydrogen balloon is often sufficient.[1][5] For larger scales or more challenging debenzylations, a pressure reactor (10-40 bar) may be necessary.[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[1] Vigorous stirring is crucial for efficient mass transfer in this three-phase system.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon complete consumption of the starting material, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the palladium catalyst.[1] Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 5-azaspiro[3.5]nonan-8-one. The crude product can then be purified by column chromatography or crystallization.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is an excellent alternative to using hydrogen gas, enhancing laboratory safety. Ammonium formate serves as the in-situ hydrogen donor.[2][3][4]
Chemical Transformation
Figure 2: Deprotection via transfer hydrogenation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a stirred suspension of this compound (1.0 eq) and an equal weight of 10% Pd/C in dry methanol (20 mL per 3 mmol of substrate), add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[3][4]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.[3][4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with chloroform.[2][4]
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the desired 5-azaspiro[3.5]nonan-8-one.[2][4]
Protocol 3: Chemical Cleavage using Ethyl Chloroformate
This method is advantageous when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes. The reaction proceeds through the formation of a carbamate intermediate, which is subsequently hydrolyzed.
Detailed Step-by-Step Protocol:
-
Carbamate Formation: A mixture of the N-benzyl tertiary amine (1.0 eq) and ethyl chloroformate (1.1 eq) in a solvent like benzene is heated at reflux for 18 hours.[7]
-
Work-up: After cooling, the reaction mixture is extracted with 1N hydrochloric acid and then with a salt solution. The organic layer is dried and the solvent is removed under reduced pressure.[7]
-
Hydrolysis: The resulting N-carbamate is then treated with a reagent such as I₃B:N(C₂H₅)₂Ph complex to yield the secondary amine.[8] Alternatively, hydrolysis can be achieved under acidic or basic conditions, though this may require optimization.
Comparative Data and Method Selection
The choice of deprotection method is critical and should be based on the specific requirements of the synthetic route.
| Method | Reagents | Conditions | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | RT to elevated temp., atmospheric to high pressure | High yield, clean byproducts, mild conditions.[1] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups.[1][9] | Substrate compatibility with reductive conditions.[10] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing MeOH or EtOH | Avoids use of H₂ gas, generally good yields.[2][3][4] | Can require elevated temperatures; may not be suitable for temperature-sensitive substrates. | Purity of ammonium formate is crucial. |
| Chemical Cleavage | Ethyl Chloroformate | Refluxing benzene, followed by hydrolysis | Tolerant of reducible functional groups. | Multi-step process, use of toxic reagents, potentially harsh hydrolysis conditions.[7][11] | Stoichiometric waste generation. |
Troubleshooting Common Issues
-
Incomplete or Stalled Reaction: This is often due to catalyst poisoning by the amine product.[5][10] Adding a small amount of acid (e.g., acetic acid or HCl) can protonate the amine, preventing it from binding to the catalyst surface and improving reaction rates.[1][6] Poor quality catalyst or insufficient hydrogen pressure can also be culprits.[10]
-
Side Reactions: In alcoholic solvents, N-alkylation of the product can sometimes be observed.[1] Using a non-alkylating solvent like ethyl acetate or tetrahydrofuran can mitigate this. Ring saturation of other aromatic moieties can occur under harsh conditions; lowering the hydrogen pressure and temperature can improve selectivity.[10]
-
Difficult Work-up: If the product amine is water-soluble, extraction can be challenging. Careful pH adjustment and extraction with an appropriate organic solvent are necessary.
Conclusion
The deprotection of this compound is a crucial transformation in the synthesis of many important compounds. While catalytic hydrogenolysis remains the gold standard for its efficiency and cleanliness, transfer hydrogenation and chemical cleavage methods offer valuable alternatives for substrates with functionalities incompatible with standard hydrogenation conditions. By understanding the nuances of each protocol and anticipating potential challenges, researchers can confidently and successfully deprotect this key intermediate, paving the way for further synthetic advancements.
References
-
Bull, S. D. et al. (2001). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, 3112-3120. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Leclerc, G. et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application of Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(22), 8479-8485. [Link]
-
Leclerc, G. et al. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. The Journal of Organic Chemistry, 68(22), 8479-8485. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. [Link]
-
Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines. Synthetic Communications, 24(3), 313-318. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Wright, W. B., & Brabander, H. J. (1961). Debenzylation of Tertiary Amines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051-4054. [Link]
-
Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]
-
Wikipedia. (2024). Birch reduction. [Link]
-
ResearchGate. (2011). Selective N-Debenzylation of Amides with p-TsOH. [Link]
-
Siddiqui, S. et al. (1982). Some Extensions of von Braun (BrCN) Reaction on Organic Bases. Zeitschrift für Naturforschung B, 37(4), 512-516. [Link]
-
ResearchGate. (2020). Debenzylation of tert‐Butyl (S‐5‐benzyl‐5‐azaspiro [2.4] heptan‐7‐yl) carbamate by laccase. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]
-
Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications, 17(4), 415-418. [Link]
-
Leonori, D. et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 418-422. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. datapdf.com [datapdf.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Functionalization of spiro[3.5]nonan-8-one at the ketone position
Application Note: Functionalization of Spiro[3.5]nonan-8-one
Executive Summary & Strategic Value
Spiro[3.5]nonan-8-one represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike flat aromatic systems, this spirocyclic ketone offers significant fraction of saturated carbon (
This guide addresses the C8-ketone functionalization , a critical node for diverging into three major chemical spaces:
-
Amines (via Reductive Amination) – for GPCR and Kinase linkers.[2]
-
Gem-Difluorides (via Deoxofluorination) – for metabolic blocking.[2]
-
Spiro-Hydantoins/Amino Acids (via Bucherer-Bergs/Strecker) – for peptidomimetics.[1][2]
Structural Analysis & Reactivity Profile
The C8 ketone is located on the cyclohexane ring, distal to the spiro-cyclobutane junction.[1]
-
Conformational Lock: The spiro[3.3] center acts similarly to a gem-dimethyl group, biasing the cyclohexane ring into a rigid chair conformation.[2]
-
Steric Environment: While the C8 position is less sterically crowded than C5/C6, reagents approaching the ketone must navigate the axial hydrogens of the cyclohexane ring.
-
Stereochemistry: Nucleophilic attack typically favors the equatorial trajectory (smaller steric bulk), leading to axial alcohols or amines as the kinetic product, though thermodynamic equilibration is possible.[2]
Critical Workflows & Decision Tree
Figure 1: Strategic divergence from the C8 ketone.[1][2] Colors indicate reaction class (Blue: SM, Red: N-coupling, Yellow: C-C bond, Green: Heterocycle).[1][2]
Protocol Module A: Titanium-Mediated Reductive Amination
Application: Synthesis of secondary/tertiary amines for library generation.[1] Challenge: Sterically hindered amines often fail to form the imine intermediate with standard acid catalysis. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before reduction.[2]
Reagents & Materials
| Reagent | Equiv.[3][4][5] | Role |
| Spiro[3.5]nonan-8-one | 1.0 | Substrate |
| Amine (R-NH2) | 1.2 - 1.5 | Nucleophile |
| Titanium(IV) isopropoxide | 1.5 - 2.0 | Lewis Acid / Dehydrating Agent |
| NaBH(OAc)3 | 3.0 | Mild Reducing Agent |
| THF (Anhydrous) | 0.2 M | Solvent |
Step-by-Step Methodology
-
Imine Formation (The "Titanium Push"):
-
In a flame-dried vial under
, dissolve Spiro[3.5]nonan-8-one (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF. -
Add Ti(OiPr)4 (1.5 equiv) dropwise.[2] Note: Solution may turn slightly yellow/hazy.[2]
-
Stir at Ambient Temperature for 6–12 hours.
-
QC Check: Aliquot 10 µL into MeOH and inject on LCMS. Look for
of the imine (Mass = Ketone + Amine - 18).[2] If conversion < 90%, heat to 50°C for 2 hours.
-
-
Reduction:
-
Workup (The "Titanium Crash"):
-
Purification:
Protocol Module B: Bucherer-Bergs Hydantoin Synthesis
Application: Creating constrained amino-acid precursors.[1][2]
Mechanism: The ketone is converted to a spiro-hydantoin, which can be hydrolyzed to the
Reagents
Protocol
-
Setup: In a pressure tube (behind a blast shield), suspend the ketone in 1:1 EtOH/Water (0.5 M).
-
Addition: Add
followed by KCN. -
Reaction: Seal the tube and heat to 60°C for 24–48 hours.
-
Why 60°C? Higher temperatures degrade the carbonate; lower temperatures are too slow for the sterically constrained spiro system.
-
-
Isolation:
Analytical Characteristics & QC
NMR Interpretation (400 MHz, CDCl3)
The spiro[3.5]nonane system has a distinct signature.
-
Cyclobutane Ring: Multiplets at
1.8 – 2.2 ppm.[2] -
Cyclohexane Ring (Ketone): The
-protons (positions 7 and 9) appear as multiplets near 2.3 – 2.5 ppm.[2] -
13C NMR: The spiro quaternary carbon (C5) typically appears around
30–35 ppm, while the ketone (C8) is at 210–212 ppm.[2]
Stereochemical Assignment (NOE)
For 8-substituted derivatives (e.g., alcohol or amine):
-
Axial Proton (H8): Shows strong NOE with the axial protons at C6/C10.[2]
-
Equatorial Proton (H8): Shows weak/no NOE with axial neighbors.[2]
-
Guidance: If the nucleophile attacks from the equatorial face (kinetic), the resulting substituent is Axial , and the proton is Equatorial .[2]
References
-
Spirocycles in Drug Discovery: Varela, M. T., et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[6] European Journal of Medicinal Chemistry, 2025 . [2]
-
Reductive Amination Protocols (General): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[2]
-
Titanium(IV) Isopropoxide Methodology: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] Journal of Organic Chemistry, 1990 , 55, 2552–2554.
-
Spiro-Hydantoin Synthesis (Bucherer-Bergs): Ware, E. "The Chemistry of the Hydantoins."[1][2] Chemical Reviews, 1950 , 46, 403. [2]
-
GPR119 Agonists (Spiro-piperidines/cyclohexanes): Ritter, K., et al. "GPR119 Agonists for the Treatment of Type 2 Diabetes."[2] Journal of Medicinal Chemistry, 2016 . [2]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. preprints.org [preprints.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Azaspiro[3.5]nonane Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-azaspiro[3.5]nonane and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the formation of this valuable spirocyclic scaffold. As Senior Application Scientists, we have synthesized information from established chemical literature and our experience to help you navigate the challenges of this synthesis and optimize your yields.
Introduction to Synthetic Challenges
The 5-azaspiro[3.5]nonane core, containing a piperidine ring fused to a cyclobutane ring at a quaternary carbon, is a desirable motif in medicinal chemistry due to its rigid, three-dimensional structure. However, the construction of this spirocyclic system can be challenging. Common issues include low yields, the formation of side products, and difficulties in purification. This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked questions (FAQs)
Q1: My intramolecular cyclization to form the 5-azaspiro[3.5]nonane ring is giving a very low yield. What are the likely causes?
A1: Low yields in the intramolecular cyclization to form the 5-azaspiro[3.5]nonane ring can stem from several factors. The most common culprits are:
-
Steric Hindrance: The formation of the spirocyclic junction can be sterically demanding. The substituents on both the cyclobutane and the forming piperidine ring can hinder the desired cyclization.
-
Ring Strain: The 5-azaspiro[3.5]nonane system has inherent ring strain, which can make its formation thermodynamically less favorable compared to other potential side reactions.
-
Inefficient Activation of the Electrophilic Center: If the reaction involves the displacement of a leaving group, incomplete activation or a poor leaving group will slow down the desired intramolecular reaction, allowing side reactions to dominate.
-
Incorrect Reaction Conditions: Temperature, solvent, and concentration play a crucial role. Conditions that are too harsh can lead to decomposition, while conditions that are too mild may not provide enough energy to overcome the activation barrier for cyclization.
Q2: I am observing a significant amount of a dimeric or polymeric byproduct in my reaction mixture. How can I prevent this?
A2: The formation of dimeric or polymeric byproducts is a classic sign that an intermolecular reaction is outcompeting the desired intramolecular cyclization. To favor the intramolecular pathway, you should apply the principle of high dilution. By significantly lowering the concentration of your starting material, you reduce the probability of two molecules reacting with each other. A starting concentration in the range of 0.01-0.05 M is a good starting point for optimization.
Q3: What are the best general strategies for synthesizing the 5-azaspiro[3.5]nonane core?
A3: Two of the most promising and widely applicable strategies for the synthesis of the 5-azaspiro[3.5]nonane core are:
-
Intramolecular Reductive Amination: This involves the cyclization of a precursor containing both a ketone (or aldehyde) and a primary amine, separated by a suitable tether. The in-situ formation and reduction of the cyclic iminium ion can be a very efficient one-pot procedure.[1][2]
-
Intramolecular Nucleophilic Substitution: This strategy involves the cyclization of a precursor where a nucleophilic nitrogen atom attacks an electrophilic carbon center to form the piperidine ring. This typically involves a good leaving group on the cyclobutane-containing side chain.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting guides for common issues encountered during the synthesis of 5-azaspiro[3.5]nonane, complete with experimental protocols based on established methodologies for similar structures.[3][4]
Guide 1: Low Yield in Intramolecular Reductive Amination
Problem: The intramolecular reductive amination of a suitable amino-ketone precursor is resulting in a low yield of 5-azaspiro[3.5]nonane.
Causality and Troubleshooting Steps:
The success of an intramolecular reductive amination hinges on the delicate balance between the rate of iminium ion formation and its subsequent reduction.[1]
-
Check the pH of the reaction medium: The formation of the iminium ion is acid-catalyzed. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl group. For most reductive aminations, a mildly acidic pH (around 5-6) is optimal. You can achieve this by using a weak acid catalyst like acetic acid.
-
Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone is required.
-
Reaction Temperature and Time: These reactions are typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial, but monitor for byproduct formation. Extended reaction times (12-24 hours) are common.
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. They are non-protic and effectively solubilize the reagents.
This protocol is a model based on established procedures for similar intramolecular reductive aminations.[6]
-
Dissolve the amino-ketone precursor (1.0 eq) in dry dichloromethane (DCM) to a concentration of 0.05 M in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add glacial acetic acid (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Alternative |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride |
| Acid Catalyst | Acetic Acid | Trifluoroacetic acid (use with caution) |
| Temperature | Room Temperature | 40-50 °C |
| Concentration | 0.01 - 0.05 M | N/A |
Guide 2: Competing Intermolecular Reactions
Problem: The reaction is producing significant amounts of dimers or polymers instead of the desired 5-azaspiro[3.5]nonane.
Causality and Troubleshooting Workflow:
As mentioned in the FAQs, this is a concentration-dependent issue. The following workflow can help optimize the reaction to favor intramolecular cyclization.
Caption: Workflow for optimizing intramolecular cyclization.
This protocol is a general guideline for performing a cyclization under high dilution conditions.
-
Set up a three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Add the bulk of the solvent (e.g., acetonitrile or DMF) to the reaction flask and heat to the desired reaction temperature.
-
Dissolve the starting material and any necessary reagents (e.g., base) in a separate portion of the solvent.
-
Using a syringe pump, add the solution of the starting material to the heated solvent in the reaction flask over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional period (e.g., 2-12 hours) to ensure complete conversion.
-
Cool the reaction to room temperature and proceed with the appropriate workup and purification.
Guide 3: Purification Challenges
Problem: The crude 5-azaspiro[3.5]nonane is difficult to purify, and standard silica gel chromatography gives poor recovery.
Causality and Troubleshooting Steps:
Basic amines like 5-azaspiro[3.5]nonane can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine or ammonium hydroxide in your solvent mixture (e.g., DCM/Methanol). This will compete with your product for the acidic sites on the silica gel, improving the elution profile.
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation with standard normal-phase solvents.[7]
-
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified amine back into an organic solvent.
-
Caption: Purification strategies for 5-azaspiro[3.5]nonane.
References
- Bruin, G., et al. (2021). Radical-Mediated Amine Cyclization.
- BenchChem. (n.d.). 8-Benzyl-5,8-diazaspiro[3.5]nonane.
- Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Sigma-Aldrich. (n.d.). 5-azaspiro[3.5]nonane.
- Sigma-Aldrich. (n.d.). 5-Aza-spiro[3.5]nonane hydrochloride.
- Douglas, C. J., & Overman, L. E. (2004).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Azaspirocycles.
- Google Patents. (n.d.).
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
- Request PDF. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.
- Royal Society of Chemistry. (n.d.). Strategies for the synthesis of spiropiperidines – a review of the last 10 years.
- ResearchGate. (n.d.). 1 H-NMR Spectra of 5-Azonia-spiro[4.
- Biotage. (n.d.).
- Master Organic Chemistry. (2017).
-
Request PDF. (n.d.). Synthesis of dipeptides from N-hydroxy-3-azaspiro[8][8]undecane-2,4-dione activated α-amino acids.
- PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane.
- MDPI. (2023).
- ResearchGate. (n.d.).
- Request PDF. (2018). Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S).
- Master Organic Chemistry. (2017).
- MDPI. (2022). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids.
- RSC Publishing. (n.d.).
- Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)
- Radboud Repository. (n.d.). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals.
- ChemScene. (n.d.). 5-Benzyl-5-azaspiro[3.5]nonan-8-amine.
- Myers, J. W. (n.d.). Myers Chem 115.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- RSC Publishing. (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach.
- PubMed. (2022).
- The Royal Society of Chemistry. (n.d.). Experimental Synthesis and chemical analysis Synthesis of 3,3',5,5'-azobenzene tetracarboxylic acid (TazbH4).
- PubMed Central. (2023).
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Crossmark [crossmark.crossref.org]
- 8. 5-Aza-spiro[3.5]nonane hydrochloride | 1419101-47-5 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Benzyl Deprotection of Spiro-Amines
Welcome to the technical support resource for drug development professionals and synthetic chemists. The N-benzyl group is a cornerstone protecting group for amines due to its general stability and relatively clean removal.[1][2] However, its application to sterically demanding scaffolds, such as spiro-amines, often presents significant challenges that can impede synthetic progress. This guide provides in-depth, field-proven insights into troubleshooting these difficult deprotections, moving beyond simple protocols to explain the underlying chemical principles.
The spirocyclic core, with its rigid, three-dimensional structure, can sterically shield the benzylic C-N bond, making its approach to a heterogeneous catalyst surface difficult.[3] Furthermore, the resulting secondary spiro-amine product can be a potent catalyst poison, leading to sluggish or incomplete reactions.[3][4] This guide is structured to help you diagnose and overcome these specific issues.
Frequently Asked Questions (FAQs)
Q1: Why has my standard Pd/C hydrogenolysis reaction stalled or failed completely with my spiro-amine substrate?
This is the most common issue encountered. The primary causes are typically:
-
Catalyst Poisoning: The deprotected secondary spiro-amine product can coordinate strongly to the palladium surface, blocking active sites and halting the reaction.[3][4] This is often the main culprit when the reaction starts but does not go to completion.
-
Steric Hindrance: The bulky spirocyclic framework may prevent the N-benzyl group from effectively adsorbing onto the catalyst's active sites.[3]
-
Poor Catalyst Activity: The catalyst may be old, have been improperly stored, or may be of a grade unsuitable for this challenging transformation.[3][5] Not all Pd/C catalysts are created equal; their performance can vary dramatically based on preparation and support characteristics.[6]
-
Insufficient Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface, effectively starving the reaction.[3][4]
Q2: I'm observing side products. What are the likely culprits?
Common side reactions include the reduction of other functional groups within your molecule (e.g., alkenes, alkynes, nitro groups, or other aromatic systems).[7] In some cases, over-reduction of the benzyl group's aromatic ring to a cyclohexylmethyl group can occur, although this is less common with palladium catalysts compared to platinum or rhodium.[8]
Q3: Is it safe to use hydrogen gas in a standard laboratory setup?
While hydrogen gas requires appropriate safety precautions, many debenzylations can be successfully performed using a hydrogen balloon setup at or slightly above atmospheric pressure.[4] For more resistant substrates requiring higher pressures, a dedicated hydrogenation apparatus, such as a Parr shaker, is necessary.[6] An excellent alternative that avoids gaseous hydrogen is Catalytic Transfer Hydrogenation (CTH).[9][10]
Q4: Can I just increase the catalyst loading or reaction time indefinitely?
While increasing catalyst loading can sometimes overcome slow reaction rates, it is often not an ideal or cost-effective solution.[3] Excessively long reaction times (e.g., days) can lead to degradation of the starting material or product and increase the likelihood of side reactions.[11] A more systematic approach to troubleshooting is recommended first.
In-Depth Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving issues with your N-benzyl deprotection.
Problem 1: Incomplete or Stalled Reaction
If your reaction stops before the starting material is fully consumed, follow this diagnostic path.
Caption: Troubleshooting workflow for incomplete benzyl deprotection.
-
Combat Catalyst Poisoning with Acid: The lone pair on the newly formed secondary amine product is often the primary inhibitor. By adding a stoichiometric equivalent of a mild acid like acetic acid or a solution of HCl in an alcohol, you protonate the product to form an ammonium salt.[4][12] This salt has a significantly lower affinity for the palladium surface, preventing catalyst deactivation and allowing the reaction to proceed to completion.[3] Note that this will necessitate a basic workup to isolate the free amine.
-
Enhance Catalytic Activity:
-
Switch to a More Active Catalyst: For sterically hindered spiro-amines, standard 10% Pd/C may not be sufficient. Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective for cleaving C-N bonds and is the preferred catalyst for difficult debenzylations.[5][12] It is typically used under similar conditions but may show significantly higher activity.
-
Employ a Co-catalyst: Recent studies have shown that using an acidic heterogeneous co-catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), can effectively facilitate the Pd/C-catalyzed debenzylation.[13][14] This system avoids the need for a separate neutralization step required when using soluble acids.
-
-
Improve Reaction Conditions:
-
Increase Hydrogen Pressure: If a balloon setup is failing, moving to a Parr shaker apparatus to increase hydrogen pressure to 40-50 psi can dramatically improve reaction rates by increasing the concentration of hydrogen at the catalytic surface.[6]
-
Switch to Catalytic Transfer Hydrogenation (CTH): This method avoids the use of flammable hydrogen gas and specialized pressure equipment.[15] Hydrogen donors like ammonium formate or formic acid generate hydrogen in situ. CTH can sometimes be more effective for substrates that are problematic under standard hydrogenolysis conditions.[16][17]
-
Problem 2: Substrate or Product Degradation
If you observe multiple spots on TLC and a low yield of the desired product, consider that your conditions may be too harsh or that an alternative deprotection strategy is required.
When hydrogenolysis is not viable due to other reducible functional groups or persistent reaction failure, other chemical methods can be employed.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can cleave N-benzyl groups.[3][18] These reactions are typically fast and occur under mild conditions. However, they are not compatible with electron-rich aromatic systems or other easily oxidizable functional groups.
-
Acid-Mediated Cleavage: Strong Lewis acids (e.g., BCl₃, BBr₃) or Brønsted acids (e.g., trifluoroacetic acid, TFA) can effect debenzylation, but these are harsh conditions that are often not compatible with other acid-labile protecting groups or functionalities.[3][13]
Data & Protocols
Data Presentation
Table 1: Comparison of Common Catalysts for Hydrogenolysis
| Catalyst | Typical Loading (mol% Pd) | Pros | Cons & Considerations |
| 10% Pd/C | 5 - 20 mol% | Widely available, cost-effective.[6] | Can be less active for hindered substrates; prone to poisoning.[3] |
| 20% Pd(OH)₂/C | 5 - 15 mol% | Highly active, excellent for hindered C-N bonds.[5][12] | More expensive; pyrophoric. |
| Pd/C + Nb₂O₅/C | 1 - 2 mol% (each) | High activity at low loading; reusable catalyst system.[13][14] | Requires preparation of the Nb₂O₅/C co-catalyst. |
Table 2: Common Catalytic Transfer Hydrogenation (CTH) Reagents
| Hydrogen Donor | Typical Conditions | Key Features |
| Ammonium Formate | 5-10 eq., MeOH or EtOH, reflux.[15][16] | Very common, inexpensive, and effective. Reaction byproducts are volatile. |
| Formic Acid | Large excess, Pd/C, often neat or in THF.[9] | Can serve as both solvent and hydrogen source. Requires higher catalyst loading.[9] |
| 1,4-Cyclohexadiene | 3-5 eq., Pd/C, EtOH, reflux. | Mild conditions; byproduct is stable benzene. |
Experimental Protocols
This protocol describes a general procedure for N-debenzylation using Pd/C and H₂ gas at atmospheric pressure.
-
Reaction Setup: To a solution of the N-benzyl spiro-amine (1.0 mmol) in a suitable solvent (10-20 mL of methanol or ethanol), add 10% Pd/C (typically 10 mol% Pd).[15] The flask should be appropriately sized for vigorous stirring.
-
Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum/inert gas manifold and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[4]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or LCMS.
-
Workup (CAUTION: PYROPHORIC): Once the reaction is complete, flush the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[15] Wash the Celite pad thoroughly with the reaction solvent. Crucial Safety Note: Do not allow the filter cake to dry in the air, as the catalyst is pyrophoric. Quench the catalyst on the Celite pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected spiro-amine, which can be purified further if necessary.
This protocol is a modification of Protocol 1, designed to overcome catalyst poisoning.
-
Reaction Setup: Dissolve the N-benzyl spiro-amine (1.0 mmol) in methanol or ethanol (10-20 mL). Add 1.0 to 1.2 equivalents of acetic acid.[12] Alternatively, a solution of 1.25 M HCl in isopropanol can be used.
-
Catalyst Addition: Add the catalyst (e.g., 20% Pd(OH)₂/C, 10 mol% Pd) to the acidic solution.
-
Hydrogenation: Proceed as described in Protocol 1, steps 2 and 3.
-
Workup and Isolation: After filtration (see Protocol 1, step 4), concentrate the filtrate. The product will be the ammonium salt. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH solution) to pH > 9, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the deprotected spiro-amine.
This protocol provides a convenient alternative to using hydrogen gas.
-
Reaction Setup: In a round-bottom flask, suspend the N-benzyl spiro-amine (1.0 mmol) and 10% Pd/C (10-20 mol% Pd) in methanol (10 mL).[15]
-
Hydrogen Donor Addition: Add ammonium formate (5.0 mmol, 5 equivalents) to the suspension.[16]
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often complete within 1-4 hours. Monitor by TLC or LCMS.
-
Workup and Isolation: Cool the reaction to room temperature. Filter through a pad of Celite® (see safety note in Protocol 1) and wash with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent to remove any remaining ammonium salts, and the product isolated from the organic layer.
Mechanism Overview
Understanding the mechanism of catalytic hydrogenolysis is key to effective troubleshooting.
Caption: Simplified mechanism of N-benzyl deprotection by catalytic hydrogenolysis.[15]
The process involves the adsorption of both the N-benzyl amine and molecular hydrogen onto the palladium surface. Hydrogen dissociates into active hydrogen species, which then cleave the benzylic C-N bond.[15] For spiro-amines, steric bulk can impede the initial adsorption step, while the product amine can poison the surface, preventing subsequent catalytic cycles.
References
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Ram, S. R., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Retrieved from [Link]
-
Oonishi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2254–2260. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Erowid. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]
-
Oonishi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Retrieved from [Link]
-
Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10266-10281. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
-
Geerdink, D., et al. (2017). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]
-
Ram, S. R., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 3(24), 3891-3893. Retrieved from [Link]
-
Lechner, R., & König, B. (2012). Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. Synthesis, 44(19), 3021-3027. Retrieved from [Link]
-
Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Retrieved from [Link]
-
Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8493-8495. Retrieved from [Link]
-
Lechner, R., & König, B. (2012). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. Retrieved from [Link]
-
Zhou, G., et al. (2020). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 40(10), 3255-3264. Retrieved from [Link]
-
Reddit. (2016). Can Pd/C go bad? And also advice on disacharide debenzylation. Retrieved from [Link]
-
Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. Retrieved from [Link]
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. sioc-journal.cn [sioc-journal.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [erowid.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 17. semanticscholar.org [semanticscholar.org]
- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Resolution of Chiral Spiro[3.5]nonane Derivatives
Current Status: Operational Ticket ID: SPIRO-RES-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary & Core Strategy
Spiro[3.5]nonane derivatives are high-value pharmacophores due to their ability to project substituents into defined 3D vectors, often serving as bioisosteres for piperidines or cyclohexanes. However, the spiro-junction creates unique stereochemical challenges. Unlike flexible linear chains, the rigid spiro[3.5]nonane core requires specific resolution strategies depending on the functional group (amine, ketone, or alcohol) attached to the scaffold.
Your Resolution Strategy Matrix:
| Scale | Functional Handle | Recommended Method | Primary Troubleshooting Risk |
| < 100 mg | Any | Chiral HPLC/SFC | Solubility & Peak Tailing (Amines) |
| 100 mg - 10 g | Alcohol/Ester | Enzymatic Kinetic Resolution | Low Conversion (<50%) or E-value |
| > 10 g | Amine/Acid | Diastereomeric Crystallization | Oiling Out / Nucleation Failure |
Method Selection Workflow
Use the following decision tree to select the optimal resolution path for your specific derivative.
Module A: Chromatographic Resolution (HPLC/SFC)
Context: This is the "Gold Standard" for analytical purity determination and small-scale prep. The rigid spiro[3.5]nonane structure interacts favorably with polysaccharide-based stationary phases (CSPs) via inclusion complexes.
Standard Operating Procedure (SOP): Screening Protocol
-
Primary Columns: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB).
-
Mobile Phase A (Normal Phase): n-Hexane/IPA (90:10) + 0.1% Diethylamine (DEA) for amines.
-
Mobile Phase B (Polar Organic): 100% MeOH or EtOH + 0.1% DEA.
Troubleshooting Guide: HPLC/SFC
Q1: I see separation, but the peaks are tailing severely (As > 1.5).
-
Root Cause: The basic nitrogen in spiro-amines (e.g., spiro[3.5]nonan-1-amine) interacts with residual silanols on the silica support.
-
Solution:
-
Additive Check: Ensure 0.1% DEA (diethylamine) or TEA (triethylamine) is in the mobile phase.
-
Column Switch: Switch to an "Immobilized" phase (e.g., Chiralpak IA/IB/IC) which allows for stronger solvents like DCM or THF to disrupt non-specific interactions.
-
SFC Mode: Switch to Supercritical Fluid Chromatography (CO2 + MeOH + 0.2% Isopropylamine). The high diffusivity of CO2 suppresses tailing significantly.
-
Q2: My peaks overlap (Resolution < 1.0) despite trying different gradients.
-
Root Cause: The "inclusion pocket" of the CSP does not fit the spiro-cycle perfectly.
-
Solution:
-
Solvent Switching (Elution Reversal): Change the modifier from IPA to MeOH. Critical Insight: Polysaccharide columns often reverse elution order or drastically change selectivity when switching from branched alcohols (IPA) to linear alcohols (MeOH) due to conformational changes in the polymer strands [1].
-
Temperature Effect: Lower the column temperature to 10°C. Enthalpy-driven separations often improve at lower temperatures for rigid spiro-systems.
-
Q3: The sample precipitates in the mobile phase (Hexane-heavy).
-
Root Cause: Spiro[3.5]nonane salts (e.g., HCl salts) are insoluble in hexane.
-
Solution:
-
Free Base: Neutralize the salt to the free base before injection.
-
Polar Ionic Mode: Use Chiralpak AD-H with 100% MeOH containing 0.1% DEA and 0.1% TFA (acid/base buffer) to solubilize the salt directly.
-
Module B: Enzymatic Kinetic Resolution
Context: Best for scaling up spiro[3.5]nonan-1-ol derivatives (10g - 1kg). Lipases are highly effective at distinguishing the chiral center at the C1 position of the cyclobutane ring.
Workflow Diagram: Lipase Screening
Troubleshooting Guide: Biocatalysis
Q1: The reaction stops at 30% conversion.
-
Root Cause: Product inhibition (the acetate formed inhibits the enzyme) or enzyme deactivation by acetaldehyde (byproduct of vinyl acetate).
-
Solution:
-
Acyl Donor: Switch from vinyl acetate to isopropenyl acetate . The byproduct is acetone, which is less toxic to lipases than acetaldehyde.
-
Immobilization: Use immobilized CAL-B (Novozym 435). It is more robust against solvent effects.
-
Q2: The enantiomeric excess (ee) of the product is low (<90%).
-
Root Cause: The "E-value" (enantiomeric ratio) is insufficient, likely due to the steric bulk of the spiro[3.5] system interfering with the enzyme active site.
-
Solution:
-
Temperature: Lower the temperature to 4-10°C. This slows the reaction but almost always increases the E-value [2].
-
Solvent Engineering: Switch to a hydrophobic solvent like MTBE or Diisopropyl ether . Hydrophilic solvents (THF/Acetonitrile) strip essential water from the enzyme, reducing selectivity.
-
Module C: Classical Resolution (Diastereomeric Salts)
Context: Used for spiro-amines or acids when chromatography is too expensive for the scale.
Protocol: Resolving Spiro[3.5]nonan-1-amine
-
Resolving Agent: Use (S)-Mandelic acid or (L)-Tartaric acid . The rigid phenyl ring of mandelic acid often stacks well with the spiro-scaffold.
-
Solvent: Ethanol/Water (95:5).
-
Procedure: Mix 1 eq of amine with 0.5 eq of acid ( "Method of Half-Quantities"). Heat to reflux, then cool slowly (1°C/min).
Troubleshooting Guide: Crystallization
Q1: "Oiling Out" (Two liquid phases form instead of crystals).
-
Root Cause: The melting point of the diastereomeric salt is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Solution:
-
Seeding: Add a tiny crystal of the desired salt (if available from a small-scale trial) at the cloud point.
-
Anti-solvent: Add cyclohexane dropwise to the ethanolic solution to force precipitation rather than oiling.
-
Sonication: Brief sonication can induce nucleation in supersaturated oils.
-
Q2: Yield is high, but ee is stuck at 60%.
-
Root Cause: Eutectic formation or inclusion of the wrong diastereomer in the crystal lattice.
-
Solution:
-
Recrystallization: Do not wash the crystals; dissolve them completely in fresh hot solvent and recrystallize.
-
Switch Agent: If 2 recrystallizations don't improve ee to >95%, the resolving agent structure is not complementary. Switch from Tartaric acid to Di-p-toluoyl-L-tartaric acid (DTTA) . The extra aromatic rings often improve lattice rigidity for spiro compounds [3].
-
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
-
Faigl, F., et al. (2010). Separation of enantiomers by crystallization.[4] Chirality, 22(5), 516-545. Link
Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before experimentation.
Sources
Validation & Comparative
A Comparative Guide to 5-Benzyl-5-azaspiro[3.5]nonan-8-one and 2-oxa-5-azaspiro[3.5]nonan-8-one for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer superior physicochemical and pharmacological properties is relentless. Azaspirocycles have emerged as a compelling class of three-dimensional (3D) structures, providing a rigid framework for the precise display of functional groups and enabling enhanced interactions with biological targets.[1] This guide provides an in-depth comparison of two promising azaspiro[3.5]nonan-8-one analogues: the N-benzylated 5-Benzyl-5-azaspiro[3.5]nonan-8-one and the oxetane-containing 2-oxa-5-azaspiro[3.5]nonan-8-one . This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate scaffold for their specific therapeutic applications.
Executive Summary
This guide will navigate the structural nuances, physicochemical properties, and potential pharmacological implications of substituting a benzyl group on the nitrogen of the azaspiro[3.5]nonan-8-one core versus incorporating an oxygen atom to create an oxa-azaspirocycle. While direct comparative experimental data for these two specific molecules is limited in publicly available literature, this guide will draw upon established principles of medicinal chemistry and data from closely related analogues to provide a robust and insightful comparison.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The core structure, 5-azaspiro[3.5]nonan-8-one, offers a rigid piperidine ring fused to a cyclobutane ring via a spiro-carbon. This inherent three-dimensionality is a significant advantage over flat aromatic systems in drug design. The key differences between the two molecules of interest lie in the substitution at the 5-position of the piperidine ring and the constitution of the four-membered ring.
This compound incorporates a benzyl group on the nitrogen atom. The N-benzyl piperidine motif is a well-established tool in drug discovery, valued for its structural flexibility and its ability to modulate physicochemical properties.[2][3] The benzyl group can engage in crucial cation-π interactions with protein targets and provides a vector for further chemical modification.[3]
2-oxa-5-azaspiro[3.5]nonan-8-one , on the other hand, features an oxetane ring in place of the cyclobutane. The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to enhance key drug-like properties.[1][4][5] Oxetanes are known to improve aqueous solubility, reduce lipophilicity, and decrease the basicity of adjacent amines.[6][7]
The following diagram illustrates the structural differences between the two compounds.
Caption: Chemical structures of the two spirocyclic compounds.
Comparative Physicochemical Data (Inferred from Analogues)
The following table summarizes the predicted and experimentally derived physicochemical properties of the two scaffolds, based on data from related compounds.
| Property | This compound (Inferred) | 2-oxa-5-azaspiro[3.5]nonan-8-one (Inferred) | Rationale for Comparison |
| Molecular Weight | ~243.33 g/mol | ~155.18 g/mol | Calculated based on chemical formula. |
| logP (Lipophilicity) | Higher (e.g., N-benzylpiperidine logP ≈ 2.88) | Lower (Oxa-spirocycles show logD reductions of ~1.0)[6] | The benzyl group significantly increases lipophilicity, while the oxetane ring decreases it. |
| Aqueous Solubility | Lower | Significantly Higher (up to 40-fold increase observed in oxa-spirocycles)[6] | The polar oxygen atom in the oxetane ring enhances hydrogen bonding with water. |
| pKa of Piperidine Nitrogen | Higher (e.g., N-benzylpiperidine pKa ≈ 9.02)[8] | Lower (Oxetane reduces basicity of adjacent amines)[7] | The electron-withdrawing effect of the oxetane oxygen reduces the basicity of the nitrogen. |
| Metabolic Stability | Potentially susceptible to N-debenzylation. | Generally higher due to the metabolic robustness of the oxetane ring.[5] | The benzyl group can be a site of metabolic breakdown, while the oxetane is more stable. |
| Hydrogen Bond Acceptors | 2 (ketone oxygen, nitrogen) | 3 (ketone oxygen, oxetane oxygen, nitrogen) | The additional oxygen in the oxetane ring provides another hydrogen bond acceptor site. |
Synthesis Strategies: Navigating the Path to Scaffolds
The synthesis of these spirocycles requires distinct strategies, each with its own set of considerations.
Synthesis of this compound
A plausible synthetic route to this compound would likely involve the construction of the 5-azaspiro[3.5]nonan-8-one core followed by N-benzylation.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Synthesis of 5-azaspiro[3.5]nonan-8-one: This can be achieved through various methods, including intramolecular cyclization of a suitably functionalized piperidine derivative.
-
N-Benzylation: To a solution of 5-azaspiro[3.5]nonan-8-one in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Et₃N) and benzyl bromide. The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Purification: The final product can be purified using standard techniques such as column chromatography.
Synthesis of 2-oxa-5-azaspiro[3.5]nonan-8-one
The synthesis of the oxa-azaspirocycle is more complex, often involving the construction of the oxetane ring as a key step. A potential route is adapted from the synthesis of similar oxa-spirocycles.[9]
Caption: Proposed synthetic workflow for 2-oxa-5-azaspiro[3.5]nonan-8-one.
Experimental Protocol (Proposed, based on related syntheses[9]):
-
Reduction of N-protected piperidine-4,4-dicarboxylate: The diester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
-
Oxetane Ring Formation: The diol undergoes a one-pot mesylation and ring closure. This is typically achieved by reacting the diol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the dimesylate in situ, which then cyclizes to form the oxetane ring.
-
Deprotection and Oxidation: The nitrogen protecting group is removed, and the primary alcohol is selectively oxidized to the ketone to yield the final product.
Pharmacological Implications and Application in Drug Design
The choice between these two scaffolds will have significant consequences for the pharmacological profile of a drug candidate.
This compound is a suitable choice when:
-
Lipophilicity is desired: For targets in the central nervous system (CNS), a certain degree of lipophilicity is often required for blood-brain barrier penetration.
-
Cation-π interactions are key: The benzyl group can form favorable interactions with aromatic residues in a protein's binding pocket.
-
A versatile handle for further chemistry is needed: The benzyl group can be substituted to explore structure-activity relationships (SAR).
Derivatives of N-benzyl azaspirocycles have shown promise as PARP inhibitors and antitubercular agents, highlighting the utility of this scaffold in diverse therapeutic areas.[10][11]
2-oxa-5-azaspiro[3.5]nonan-8-one is the preferred scaffold when:
-
Improved aqueous solubility is a primary goal: This is crucial for oral bioavailability and formulation development.
-
Reduced lipophilicity is needed to minimize off-target effects: Lowering logP can reduce promiscuous binding to unintended targets.
-
Metabolic stability is a concern: The oxetane ring is generally more resistant to metabolic degradation than a benzyl group.
-
Modulation of basicity is required: The reduced pKa of the nitrogen can be advantageous for optimizing target engagement and pharmacokinetic properties.
The incorporation of oxetanes into spirocyclic systems has been shown to be a successful strategy for developing novel therapeutics, including analogues of the anesthetic drug Bupivacaine with improved safety profiles.[12]
Conclusion and Future Perspectives
Both this compound and 2-oxa-5-azaspiro[3.5]nonan-8-one represent valuable scaffolds for the modern medicinal chemist. The selection of one over the other should be a data-driven decision based on the specific requirements of the drug discovery program.
-
This compound offers a classic, well-understood approach to introduce lipophilicity and a platform for SAR exploration.
-
2-oxa-5-azaspiro[3.5]nonan-8-one provides a more contemporary strategy to enhance drug-like properties such as solubility and metabolic stability.
As the field of drug discovery continues to evolve, the rational design and selection of 3D scaffolds will be paramount to success. It is our hope that this comparative guide will serve as a valuable resource for researchers navigating the exciting and complex world of azaspirocycle chemistry.
References
-
ChemBK. N-benzylpiperidine. (2024-04-09). Available from: [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
-
ResearchGate. The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (2025-11). Available from: [Link]
-
ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties. (2025-08-30). Available from: [Link]
- Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11295–11303.
- Verma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed, 27627768.
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined dimethylpiperidines. (2022-10-11). Available from: [Link]
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. (2025-11-20). Available from: [Link]
-
Mol-Instincts. Benzyl-Piperidine. Available from: [Link]
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015-07-30). Available from: [Link]
-
National Library of Medicine. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available from: [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
PubChem. 2-Oxa-5-azaspiro[3.5]nonane. Available from: [Link]
-
National Library of Medicine. One-pot three-component synthesis of azaspirononatriene derivatives. (2025-04-30). Available from: [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
PubChem. 8-oxa-5-azaspiro[3.5]nonane. Available from: [Link]
-
IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors. (2025-05-21). Available from: [Link]
-
Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available from: [Link]
-
ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[2][6]nonane and analogs as novel reagents in medicinal chemistry. (2025-08-06). Available from: [Link]
-
ResearchGate. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025-12-14). Available from: [Link]
Sources
- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chembk.com [chembk.com]
- 9. mdpi.com [mdpi.com]
- 10. 8-Benzyl-5,8-diazaspiro[3.5]nonane|CAS 2098036-81-6 [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Conformational Analysis of Spiro[3.5]nonan-8-one Ring Systems
Introduction: The Strategic Importance of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel molecular architectures that occupy unique regions of three-dimensional chemical space is paramount. Spirocycles, characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as privileged scaffolds.[1][2] Their inherent rigidity and well-defined exit vectors offer a powerful strategy for locking in specific pharmacophoric conformations, potentially enhancing binding affinity and selectivity for biological targets.[3] The spiro[3.5]nonane framework, which fuses a strained cyclobutane ring with a flexible cyclohexane ring, presents a particularly interesting conformational puzzle.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to elucidate the conformational preferences of spiro[3.5]nonan-8-one, a representative member of this class. As Senior Application Scientists, our goal is not merely to present protocols but to explain the causal-driven logic behind experimental design, enabling researchers to make informed decisions and generate self-validating, robust conformational models. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, culminating in a recommended integrated workflow for achieving a comprehensive understanding of these complex systems.
Structural Fundamentals: An Interplay of Strain and Flexibility
The conformational landscape of spiro[3.5]nonan-8-one is dictated by the interplay between the puckered cyclobutane ring and the larger cyclohexane ring. The spiro-fusion forces the C5-C4-C9 angle of the cyclohexane ring to be close to the ~90° angle of the cyclobutane, introducing localized distortion. The primary conformational question revolves around the cyclohexane ring, which can adopt several conformations, most notably the chair, boat, and twist-boat forms.
The presence of the spiro-cyclobutane ring and the C8-ketone significantly influences the energetic preference of these conformers. The key analysis involves determining the orientation of the carbonyl group and the relative stability of the two possible chair conformations, where the cyclobutane ring acts as a bulky substituent, potentially creating a strong conformational bias.
Caption: Logical relationship of structural components in spiro[3.5]nonan-8-one.
Comparative Methodologies for Conformational Analysis
A thorough conformational analysis relies on a multi-faceted approach, as each technique provides a unique window into the molecule's structure. Relying on a single method can lead to an incomplete or misleading picture.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Solution-State View
Expertise & Experience (The "Why"): NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, which most closely mimics physiological conditions. Unlike solid-state methods, NMR provides data on the time-averaged conformation and can reveal the dynamics of conformational exchange. Key parameters for this analysis are:
-
Chemical Shift (δ): The electronic environment of a nucleus determines its chemical shift. Protons in axial versus equatorial positions on a cyclohexane ring experience different shielding effects, leading to distinct chemical shifts.
-
³J Coupling Constants: The through-bond coupling between vicinal protons (H-C-C-H) is highly dependent on the dihedral angle between them. The Karplus equation describes this relationship, where a large coupling constant (~10-14 Hz) typically indicates an anti-periplanar (180°) relationship, characteristic of two axial protons in a chair conformation.[3]
-
Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipolar coupling between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[4] This is invaluable for identifying 1,3-diaxial interactions and establishing the relative orientation of the two rings.
Trustworthiness: The self-validating nature of NMR analysis comes from the consistency required across these multiple, independent parameters. A proposed conformation must simultaneously satisfy the observed chemical shifts, coupling constants, and NOE correlations.
-
Sample Preparation: Dissolve 5-10 mg of spiro[3.5]nonan-8-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent can sometimes influence conformational equilibria.
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H spectrum to observe chemical shifts and coupling patterns.
-
COSY (Correlation Spectroscopy) Acquisition: Run a standard gCOSY experiment to establish proton-proton spin coupling networks, confirming which protons are adjacent in the spin system.
-
NOESY/ROESY (NOE/Rotating-frame OE Spectroscopy) Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms. ROESY is often preferred for medium-sized molecules as it avoids zero-crossing issues.
-
Data Analysis:
-
Assign all proton signals using the COSY spectrum.
-
Measure the ³J coupling constants for all vicinal protons on the cyclohexane ring.
-
Analyze the NOESY/ROESY spectrum for key cross-peaks. Look for correlations between axial protons on the same face of the cyclohexane ring (e.g., H6ax-H8ax) and between protons on the cyclohexane and cyclobutane rings to define their relative orientation.
-
Construct a conformational model consistent with all observed J-couplings and NOE constraints.
-
| Parameter | Chair Conformer A (Axial C4-C5 bond) | Chair Conformer B (Equatorial C4-C5 bond) | Rationale |
| δ H7-ax | ~2.0-2.3 ppm (deshielded) | ~2.5-2.8 ppm (shielded) | Anisotropy of C=O and 1,3-diaxial interactions. |
| δ H7-eq | ~2.5-2.8 ppm (shielded) | ~2.0-2.3 ppm (deshielded) | Anisotropy of C=O and 1,3-diaxial interactions. |
| ³J(H7ax, H6ax) | 10-14 Hz | 10-14 Hz | Dihedral angle ~180° (anti-periplanar). |
| ³J(H7eq, H6ax) | 2-5 Hz | 2-5 Hz | Dihedral angle ~60° (gauche). |
| NOE H7ax ↔ H9ax | Strong | Strong | Protons are close in space (~2.5 Å). |
| NOE H7ax ↔ H5ax | Strong | Strong | Protons are close in space (~2.5 Å). |
Note: These are illustrative values based on general principles of cyclohexane conformation.
Method 2: Single-Crystal X-ray Crystallography — The Solid-State Benchmark
Expertise & Experience (The "Why"): X-ray crystallography provides the most unambiguous, high-resolution structural data, including precise bond lengths, bond angles, and torsional angles.[5][6] It is considered the "gold standard" for structural determination and serves as a crucial validation point for both NMR and computational studies. The resulting electron density map offers a definitive picture of the molecule's conformation in the solid state.
Trustworthiness: The quality of a crystal structure is validated by statistical parameters like the R-factor, which measures the agreement between the crystallographic model and the experimental X-ray diffraction data.[5] A low R-factor indicates a high-quality, trustworthy structure. However, it is critical to remember that the solid-state conformation may be influenced by crystal packing forces and might not represent the most stable conformer in solution.
-
Crystallization: The primary bottleneck is growing a single, diffraction-quality crystal. This involves screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion). For oils or difficult-to-crystallize compounds, co-crystallization with a host molecule can be an alternative.[7]
-
Data Collection: Mount a suitable crystal on a goniometer head and cool it in a cryostream (~100 K) to minimize thermal motion.[6] Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data (intensities and positions of spots) are processed. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[5]
-
Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to minimize the R-factor, resulting in the final, highly accurate molecular structure.
Method 3: Computational Chemistry — The In-Silico Exploration
Expertise & Experience (The "Why"): Computational modeling is indispensable for mapping the entire potential energy surface of a molecule.[8] It allows for the calculation of the relative energies of all possible conformers (chairs, boats, etc.) and the energy barriers between them. This provides a thermodynamic and kinetic understanding that is inaccessible by experimental methods alone.
-
Molecular Mechanics (MM): Uses classical physics-based force fields. It is computationally inexpensive and ideal for performing initial conformational searches on flexible molecules to identify low-energy candidate structures.
-
Density Functional Theory (DFT): A quantum mechanical method that provides much higher accuracy for energy calculations, geometry optimizations, and the prediction of spectroscopic properties (e.g., NMR chemical shifts, IR frequencies).[9]
Trustworthiness: The validity of a computational model is established by how well it reproduces experimental data. A robust computational study will involve optimizing the geometries of potential conformers with DFT and then calculating their NMR parameters. Strong agreement between the calculated and experimental NMR data validates both the conformational model and the computational method used.[8]
-
Initial Structure Generation: Build a 3D model of spiro[3.5]nonan-8-one in a molecular modeling program.
-
Conformational Search (MM): Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e). This will generate a large number of potential conformers.
-
Geometry Optimization and Energy Calculation (DFT): Take all unique conformers within a reasonable energy window (e.g., 5 kcal/mol) from the MM search and re-optimize their geometries using a higher level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).[8] A solvent model (e.g., PCM) should be included to better simulate solution-phase conditions.
-
Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Spectroscopic Prediction (Optional but Recommended): For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using a method like GIAO-DFT.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Chair A | B3LYP/6-31G(d) | 0.00 | ~85% |
| Chair B | B3LYP/6-31G(d) | 1.15 | ~14% |
| Twist-Boat | B3LYP/6-31G(d) | 3.50 | <1% |
Note: These are hypothetical results to illustrate a typical output. The actual energy differences would depend on the precise stereochemistry and substitution.
An Integrated Workflow for Self-Validating Analysis
The highest level of confidence in a conformational assignment is achieved by integrating all three methodologies. The weaknesses of one technique are compensated for by the strengths of another, creating a self-validating system.
Caption: Integrated workflow for robust conformational analysis.
This integrated approach ensures trustworthiness. For instance, if the lowest-energy conformer calculated by DFT accurately predicts the experimental NMR spectrum, and this conformer is also the one observed in the crystal structure, the assignment is considered unequivocally validated. Discrepancies, such as a difference between the solution-phase NMR model and the solid-state X-ray structure, provide valuable insights into the molecule's dynamic nature and the influence of its environment.
Conclusion
The conformational analysis of spiro[3.5]nonan-8-one, and spirocycles in general, is not a task for a single analytical tool. A comprehensive understanding requires the synergistic application of NMR spectroscopy for solution-state behavior, X-ray crystallography for a solid-state benchmark, and computational chemistry to map the complete energetic landscape. By following an integrated and causality-driven approach, researchers and drug development professionals can build highly reliable conformational models, paving the way for a more rational design of next-generation therapeutics.
References
-
Beilstein Journals. (2015, August 19). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. [Link]
-
ResearchGate. (2023, September 20). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. [Link]
-
Royal Society of Chemistry. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. [Link]
-
National Center for Biotechnology Information. (n.d.). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC. [Link]
-
Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. [Link]
-
University of Bath. (n.d.). Conformational Analysis. [Link]
-
PubChem. (n.d.). Spiro[3.5]nonan-1-OL. [Link]
-
PubChem. (n.d.). Spiro[3.5]nonan-1-one. [Link]
-
ResearchGate. (2025, August 7). Molecular Modeling, Spectroscopic Investigations, and Computational Studies of DMSO solvated.... [Link]
-
Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones.... [Link]
-
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray structure of 8. [Link]
-
PubMed. (2023, October 6). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. [Link]
-
MDPI. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. [Link]
-
Queen's University Belfast. (n.d.). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. [Link]
-
Queen's University. (n.d.). Bio NMR spectroscopy. [Link]
-
PubChem. (n.d.). Spiro(3.5)nonane. [Link]
-
PubChem. (n.d.). Spiro[3.5]nonan-7-one. [Link]
-
PubMed. (2021, October 27). Molecular and Computational Bases for Spirofuranone Formation in Setosusin Biosynthesis. [Link]
-
Memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]
-
YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Caltech. (2018, January 5). Demystifying X-ray Crystallography. [Link]
-
CCDC. (n.d.). X-ray Crystallography. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Fraser Lab. (n.d.). Publications from the Fraser Lab. [Link]
Sources
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A [beilstein-journals.org]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Metabolic Stability Profiling: Spiro[3.3]heptane vs. Spiro[3.5]nonane Bioisosteres
Executive Summary: The Stability Verdict
In the context of medicinal chemistry and lead optimization, Spiro[3.3]heptane generally exhibits superior metabolic stability compared to Spiro[3.5]nonane .
While both scaffolds serve as rigid,
-
Spiro[3.3]heptane leverages the high ring strain and increased
-character of cyclobutane C-H bonds to resist Cytochrome P450 (CYP) mediated hydrogen abstraction. It effectively acts as a "metabolic wall." -
Spiro[3.5]nonane contains a six-membered ring that typically adopts a chair conformation. This creates accessible axial and equatorial protons prone to hydroxylation, similar to a standard cyclohexane or piperidine ring, making it a "metabolic soft spot" relative to the [3.3] system.
Recommendation: Prioritize Spiro[3.3]heptane when reducing intrinsic clearance (
Mechanistic Analysis: The Structural Basis of Stability
To predict metabolic outcomes, we must look beyond the 2D structure and analyze the 3D electronic and steric environments.
Spiro[3.3]heptane: The "Butterfly" Shield
This scaffold consists of two fused cyclobutane rings sharing a quaternary carbon.
-
Bond Dissociation Energy (BDE): The C-H bonds in cyclobutane rings have higher BDE (~96-98 kcal/mol) compared to unstrained secondary alkyl chains (~95 kcal/mol). This is due to the higher
-character in the C-H orbitals necessitated by the strained ring angles (~88°). -
Steric Pucker: The rings adopt a puckered "butterfly" conformation. This rigidity, combined with the quaternary spiro-center, prevents the formation of the transient radical species required for CYP450 oxidation.
-
Outcome: The scaffold is often metabolically inert, shifting metabolism to other parts of the drug molecule.
Spiro[3.5]nonane: The "Chair" Liability
This scaffold fuses a cyclobutane to a cyclohexane.[1]
-
The 6-Ring Vulnerability: The cyclohexane portion typically relaxes into a chair conformation. The C-H bonds at the 6, 7, and 8 positions (distal to the spiro center) behave like standard methylene groups.
-
Oxidative Attack: CYP450 enzymes can easily access the equatorial protons on the 6-membered ring for hydroxylation (leading to -OH metabolites) or desaturation.
-
Outcome: While more stable than a flexible alkyl chain, it is significantly more liable to oxidation than the [3.3] system.
Visualization of Metabolic Soft Spots
Figure 1: Mechanistic comparison of CYP450 susceptibility. The Spiro[3.3] system resists attack due to ring strain, whereas the Spiro[3.5] system exposes a metabolically labile cyclohexane ring.
Comparative Data Profile
The following data synthesizes findings from recent bioisosteric studies, specifically highlighting the impact of replacing phenyl or cyclohexyl rings with spirocycles on Intrinsic Clearance (
Table 1: Metabolic Stability Benchmarks (Microsomal Stability)
| Feature | Spiro[3.3]heptane | Spiro[3.5]nonane | Reference Compound (Phenyl/Cyclohexyl) |
| Primary Metabolic Route | Inert / Phase II (rare) | Phase I (Hydroxylation on 6-ring) | Phase I (Aromatic hydroxylation) |
| Relative | Low (< 15 µL/min/mg) | Medium (20-50 µL/min/mg) | High (> 50 µL/min/mg) |
| Lipophilicity ( | -0.8 to -1.2 vs Phenyl | -0.3 to -0.6 vs Phenyl | N/A (Baseline) |
| Solubility | High (Compact polar surface) | Moderate | Low |
| Case Study: Sonidegib | N/A | Baseline |
> Data Insight: In the optimization of the drug Sonidegib, replacing a meta-substituted phenyl ring with spiro[3.3]heptane reduced
Experimental Protocol: Validating Stability
To confirm these properties in your specific series, use the following Microsomal Stability Assay . This protocol is designed to be self-validating with strict controls.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (final protein conc: 0.5 mg/mL).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compounds: 1 µM final concentration (keeps reaction first-order).
-
Controls: Verapamil (High clearance), Propranolol (High clearance), Warfarin (Low clearance).
Workflow Description
-
Pre-Incubation: Mix Microsomes + Buffer + Test Compound. Equilibrate at 37°C for 10 min. Why? To detect non-NADPH dependent degradation (chemical instability).
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (IS). Why? Precipitates proteins and stops metabolism instantly.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Assay Logic & Decision Tree
Figure 2: Experimental workflow for determining intrinsic clearance and diagnosing metabolic soft spots.
References
-
Mykhailiuk, P. K., et al. (2023). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.
-
Burkhard, J. A., et al. (2010). "Spirocyclic Bioisosteres for the Gem-Dimethyl Group." Angewandte Chemie International Edition.
-
Natho, P., et al. (2025).[2] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.[2]
-
BenchChem Technical Guides. (2025). "Benchmarking Spiro[3.5]nonane-9-carboxylic Acid."
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Benzyl-5-azaspiro[3.5]nonan-8-one
[1]
Executive Safety Summary
5-Benzyl-5-azaspiro[3.5]nonan-8-one (CAS: 2344680-14-2) is a spirocyclic building block used frequently in medicinal chemistry for drug development.[1] While specific toxicological data for this exact intermediate is often proprietary or limited, its structural class (benzyl-protected spirocyclic amines/ketones) dictates that it be treated as a Category 3 Irritant and a potential Acute Toxin until proven otherwise.[1]
Immediate Action Directive:
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) in waste streams.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Emergency Safety Profile
| Parameter | Specification | Operational Implication |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; use local exhaust ventilation (LEV).[1] |
| Solubility | Soluble in DMSO, DCM, Methanol | Waste streams will likely be organic solvent-based.[1] |
| Reactivity | Incompatible with strong oxidizers | Segregate from Stream C (Oxidizers) waste.[1] |
| Signal Word | WARNING (Presumed) | Treat as GHS Skin/Eye Irritant 2A; Acute Tox 4.[1] |
| RCRA Status | Not P- or U-Listed | Classify as "Non-Regulated Hazardous Waste" (unless mixed with listed solvents).[1] |
Waste Characterization & Classification
Before disposal, the material must be characterized to ensure acceptance by your waste management vendor (e.g., Clean Harbors, Veolia).
Chemical Structure Analysis
The molecule contains a benzyl group , a tertiary amine (in the spiro ring), and a ketone .[1]
-
Nitrogen Content: High.[1][2] May generate NOx during incineration.[1]
-
Halogens: None (unless present as a salt, e.g., HCl salt). Classify as Non-Halogenated unless mixed with solvents like Dichloromethane (DCM).[1]
Waste Stream Assignment
| Waste Type | Composition | Stream Code (Typical) | Disposal Path |
| Pure Substance | Expired/Degraded Solid | Solid Organic | Incineration |
| Mother Liquor | Dissolved in MeOH/EtOAc | Flammable Non-Hal | Fuel Blending/Incineration |
| Extraction Waste | Dissolved in DCM/Chloroform | Halogenated Organic | Incineration (Specific Kiln) |
| Aqueous Waste | Trace amounts in water | Aqueous Toxic | Wastewater Treatment (Chemical) |
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this for expired inventory or excess dry material.[1]
-
PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) if handling outside a fume hood.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.[1]
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for mother liquors or reaction byproducts.[1]
-
Solvent Identification: Determine the primary solvent.[1]
-
If DCM/Chloroform: Use Halogenated Waste container.[1]
-
If Acetone/Methanol/Ethyl Acetate: Use Non-Halogenated Organic container.
-
-
pH Check: Ensure the mixture is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent waste carboy to prevent exothermic reactions in the drum.
-
Segregation: Ensure no oxidizers (hydrogen peroxide, nitric acid) are present in the mixture.[1]
-
Decanting: Pour slowly into the appropriate carboy using a funnel. Close the latch/cap immediately after pouring to prevent volatile emissions.[1]
Protocol C: Contaminated Debris
Use this for gloves, weigh boats, and paper towels.
-
Collection: Place all solid items contaminated with the substance into a clear heavy-duty polyethylene bag (minimum 2 mil thickness).[1]
-
Sealing: Twist and tape the bag neck (gooseneck seal).[1]
-
Secondary Containment: Place the sealed bag into the laboratory's "Solid Hazardous Debris" drum.
-
Sharps: If needles/syringes were used, they must go into a rigid Sharps Container, regardless of chemical contamination.
Decision Logic: Disposal Workflow
The following diagram illustrates the decision process for segregating this compound correctly.
Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.
Regulatory & Compliance Context (USA)
While this compound is not explicitly listed on the EPA's P-List (acutely hazardous) or U-List (toxic), it must be managed under the "Cradle-to-Grave" principle mandated by the Resource Conservation and Recovery Act (RCRA).[1]
-
Generator Status: Most R&D labs are Small Quantity Generators (SQG) or Large Quantity Generators (LQG).[1] You are responsible for the waste until it is destroyed.[1]
-
Characteristic Waste: If the compound is dissolved in a solvent with a flashpoint <60°C (140°F), the entire mixture is a D001 (Ignitable) hazardous waste.[1][4]
-
DOT Shipping: When shipping waste off-site, if the pure solid is deemed toxic (LD50 < 300 mg/kg), it may require classification under UN 2811 (Toxic Solid, Organic, N.O.S.) . Always consult your waste vendor's profile sheet.[1]
References
-
Cayman Chemical. (2023).[1][5] Safety Data Sheet: General Spirocyclic Amines. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from
-
National Institutes of Health (NIH). (2024).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [1]
-
ChemScene. (2024). Product Analysis: 5-Benzyl-5-azaspiro[3.5]nonan-8-amine (Derivative Analog). Retrieved from [1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
